(S)-2-((tert-Butoxycarbonyl)amino)-6-formamidohexanoic acid
Description
The exact mass of the compound (S)-2-((tert-Butoxycarbonyl)amino)-6-formamidohexanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334077. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-2-((tert-Butoxycarbonyl)amino)-6-formamidohexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((tert-Butoxycarbonyl)amino)-6-formamidohexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-6-formamido-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O5/c1-12(2,3)19-11(18)14-9(10(16)17)6-4-5-7-13-8-15/h8-9H,4-7H2,1-3H3,(H,13,15)(H,14,18)(H,16,17)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCPNUMTVZBTMM-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801216791 | |
| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-formyl-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801216791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2483-47-8 | |
| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-formyl-L-lysine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2483-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-[(1,1-Dimethylethoxy)carbonyl]-N6-formyl-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801216791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N2-(tert-butoxycarbonyl)-N6-formyl-L-lysine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.837 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to Boc-Lys(For)-OH: Structure, Synthesis, and Application
Executive Summary: Nα-Boc-Nε-formyl-L-lysine, commonly abbreviated as Boc-Lys(For)-OH, is a pivotal amino acid derivative for advanced peptide synthesis. The strategic use of the acid-labile tert-butyloxycarbonyl (Boc) group for the α-amino position and the uniquely labile formyl (For) group for the ε-amino side-chain offers a semi-orthogonal protection scheme. This guide provides an in-depth analysis of the compound's chemical structure, a detailed, field-tested synthesis protocol, and expert insights into its application in solid-phase peptide synthesis (SPPS), particularly for creating complex or modified peptides.
Introduction: The Strategic Importance of Boc-Lys(For)-OH
In the intricate world of peptide synthesis, the choice of protecting groups is paramount to success. Lysine, with its two primary amino groups (α-amino and ε-amino), requires a differential protection strategy to ensure regioselective peptide bond formation. Boc-Lys(For)-OH emerges as a valuable building block when specific, mild deprotection of the side-chain is required while the main peptide chain is assembled using Boc-based chemistry.
The core advantage lies in the orthogonality of the protecting groups. The Nα-Boc group is stable under neutral or basic conditions but is readily cleaved by moderate acids like trifluoroacetic acid (TFA), a standard step in Boc-SPPS.[] The Nε-formyl group, conversely, is stable to these acidic conditions but can be selectively removed under very mild, specific conditions, offering a unique handle for side-chain manipulation. This dual protection makes Boc-Lys(For)-OH an essential reagent for synthesizing branched peptides, labeled peptides, and other complex peptide architectures.[2][3]
Chemical Structure and Physicochemical Properties
The structure of Boc-Lys(For)-OH features a chiral center at the α-carbon, the L-configuration being the biologically relevant isomer used in peptide synthesis. The Boc group on the α-nitrogen provides steric bulk and prevents unwanted polymerization, while the small formyl group on the ε-nitrogen effectively shields its nucleophilicity.
Caption: 2D structure of Nα-(tert-Butoxycarbonyl)-Nε-formyl-L-lysine.
| Property | Value | Source |
| CAS Number | 2483-47-8 | [4] |
| Molecular Formula | C₁₂H₂₂N₂O₅ | [4] |
| Molecular Weight | 274.31 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Purity | Typically ≥98% | General Supplier Data |
Synthesis of Boc-Lys(For)-OH: A Strategic Approach
The synthesis of Boc-Lys(For)-OH is a two-step process starting from L-lysine. The key challenge is to selectively protect the ε-amino group first, leaving the α-amino group available for subsequent Boc protection. A common and effective strategy involves the use of a copper(II) complex to temporarily shield the α-amino and carboxyl groups.
-
Copper Chelation: L-lysine readily forms a stable chelate complex with Cu²⁺ ions, involving the α-amino and α-carboxyl groups. This complex effectively blocks these two sites from reacting, leaving the ε-amino group as the sole nucleophilic site for formylation. This is a classic and robust method for achieving regioselectivity in amino acid modifications.[6]
-
Formylation Agent: Acetic formic anhydride is a preferred formylating agent. It is highly reactive and the byproducts (acetic acid) are easily removed. The reaction is typically performed under basic conditions to deprotonate the ε-amino group, enhancing its nucleophilicity.
-
Boc Protection: Once Nε-formyl-L-lysine is isolated, the α-amino group is protected using di-tert-butyl dicarbonate (Boc₂O). This reaction proceeds smoothly under basic conditions, where the α-amino group acts as a nucleophile attacking the electrophilic carbonyl carbon of the Boc anhydride.[7]
Sources
The Strategic Role of Boc-Lys(For)-OH in Peptide Synthesis
An In-depth Technical Guide to Nα-Boc-Nε-For-L-lysine: Supplier and Purity Standards
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nα-(tert-Butoxycarbonyl)-Nε-formyl-L-lysine, commonly abbreviated as Boc-Lys(For)-OH, is a specialized amino acid derivative crucial for advanced solid-phase peptide synthesis (SPPS). Its unique orthogonal protecting group strategy, wherein the Nα-Boc and Nε-formyl groups are removed under distinct chemical conditions, allows for the precise and selective modification of lysine side chains, a requirement for creating complex peptides, branched structures, and antibody-drug conjugates. This guide provides an in-depth analysis of Boc-Lys(For)-OH, covering its strategic applications, criteria for supplier selection, stringent purity standards, and the analytical methodologies required to validate its quality. By synthesizing technical data with field-proven insights, this document serves as a critical resource for researchers aiming to ensure the integrity and success of their peptide synthesis campaigns.
The success of complex peptide synthesis hinges on the careful selection of protecting groups. An ideal protecting group must be stable throughout the synthesis cycles while being selectively removable without affecting other protected functionalities—a concept known as orthogonality.[1] Boc-Lys(For)-OH is a prime example of a strategically designed building block for Boc-based SPPS.
Chemical Structure and Properties
The structure of Boc-Lys(For)-OH features a temporary, acid-labile Boc group on the α-amino group and a semi-permanent formyl group on the ε-amino side chain. This arrangement is fundamental to its utility.
Figure 1: Chemical structure of Boc-Lys(For)-OH.
The Strategic Advantage of the Nε-Formyl Protecting Group
In Boc-based SPPS, the Nα-Boc group is cleaved at each cycle using a moderately strong acid, typically trifluoroacetic acid (TFA).[2] For a side-chain protecting group to be effective, it must remain stable under these repeated acidic conditions. The Nε-formyl group fulfills this requirement. Its primary advantage lies in its orthogonality; it is stable to TFA but can be removed using specific nucleophilic or basic conditions that do not cleave the benzyl-based side-chain protecting groups common in Boc-SPPS or the final peptide from the resin.[3][4]
This orthogonality allows for selective deprotection of the lysine side chain while the peptide is still attached to the solid support. This enables site-specific modifications such as:
-
Branched Peptide Synthesis: A second peptide chain can be built off the deprotected lysine side chain.
-
Attachment of Labels: Fluorophores, biotin, or other reporter molecules can be conjugated specifically to the lysine ε-amino group.
-
Cyclization: The deprotected amine can be used as a handle for head-to-side-chain or side-chain-to-side-chain cyclization.
While formylation is also a known post-translational modification in nuclear proteins, its role in synthesis is purely protective.[5][6] The choice of the formyl group over the more common Nε-Boc group is made precisely when this on-resin, side-chain-specific chemistry is required within a Boc-SPPS framework.
Supplier Selection and Qualification
The quality of any peptide synthesis is fundamentally limited by the purity of its constituent building blocks. Sourcing high-purity Boc-Lys(For)-OH is therefore a non-negotiable prerequisite for success.
Key Considerations for Sourcing
When evaluating suppliers, researchers must look beyond price and availability. Key criteria include:
-
A Detailed Certificate of Analysis (CoA): The supplier must provide a lot-specific CoA detailing purity by HPLC and identity confirmation by NMR or MS.[7]
-
Purity Specification: A minimum purity of ≥98% by HPLC is standard, with premium suppliers offering ≥99%.
-
Chiral Purity: The CoA should confirm the L-enantiomer is present with high enantiomeric excess (e.e.), typically >99.5%.
-
Consistency and Traceability: Reputable suppliers maintain stringent quality management systems ensuring lot-to-lot consistency and full traceability of raw materials.
Overview of Commercial Suppliers
Several chemical suppliers specialize in amino acid derivatives for peptide synthesis. Researchers should source from companies with a strong reputation in this field.
| Supplier Name | CAS Number | Stated Purity (Typical) | Notes |
| Chem-Impex International | 2483-47-8 | ≥ 98% (HPLC) | Provides key physical specifications such as melting point and optical rotation on their product page.[8] |
| Santa Cruz Biotechnology | 2483-47-8 | For Research Use Only | Lists the compound with basic molecular information.[9] |
| Sigma-Aldrich (Aldrich Partner) | 2483-47-8 | Not specified | Available through partner programs, indicating broader supply chain access. |
Note: This table is illustrative and not exhaustive. Researchers should always request a lot-specific CoA before purchase.
Purity Standards and Specifications
A thorough understanding of the product specifications is essential for interpreting a CoA and validating the quality of the raw material.
Defining Purity: A Multi-faceted Approach
Purity is not a single metric but a collection of analytical results that together confirm the identity, strength, and quality of the material. For Boc-Lys(For)-OH, this includes chemical purity, chiral purity, and physical properties.
Typical Specification Table
The following table summarizes the key quality attributes and typical acceptance criteria for research- and development-grade Boc-Lys(For)-OH, based on supplier data.[8]
| Parameter | Specification | Method | Rationale |
| Appearance | White to off-white powder | Visual | A significant deviation in color may indicate degradation or contamination. |
| Identity | Conforms to structure | ¹H NMR, Mass Spec | Confirms the correct molecular structure and the presence of both protecting groups. |
| Purity (Chemical) | ≥ 98.0% | HPLC (e.g., at 210-220 nm) | Quantifies the main component relative to process-related impurities or degradation products. |
| Optical Rotation | [α]D20 = -3.3 ± 2º (c=3 in MeOH) | Polarimetry | Confirms the correct stereochemistry (L-form), which is critical for biological activity. |
| Melting Point | 123-128 °C | Melting Point Apparatus | A sharp melting range is indicative of high purity. |
| Solubility | Soluble in Methanol, DMF | Visual | Ensures the material can be properly dissolved for coupling reactions in SPPS. |
Analytical Methodologies for Quality Control
A self-validating quality control system uses orthogonal analytical techniques where the results of one method corroborate the others. For instance, mass spectrometry confirms the molecular weight predicted by the known structure, which is in turn verified by NMR.
Figure 2: A typical QC workflow for incoming Boc-Lys(For)-OH raw material.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the gold standard for determining the chemical purity of amino acid derivatives. A reverse-phase method is typically employed.
Exemplar Experimental Protocol:
-
System Preparation: Agilent 1100/1200 series or equivalent HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes is a typical starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of ~1 mg/mL.
-
Analysis: Inject the sample. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Structural Verification by ¹H NMR and Mass Spectrometry
Nuclear Magnetic Resonance (¹H NMR): This technique provides unambiguous structural confirmation. For Boc-Lys(For)-OH, the expected ¹H NMR spectrum (in a solvent like CDCl₃ or DMSO-d₆) would show characteristic signals:
-
~8.0-8.2 ppm: A singlet corresponding to the formyl proton (-CHO).
-
~1.4 ppm: A large singlet (9H) from the tert-butyl protons of the Boc group.
-
~4.0-4.3 ppm: A multiplet for the α-proton.
-
~3.0-3.3 ppm: A multiplet for the ε-methylene protons adjacent to the formyl-nitrogen.
-
~1.2-1.9 ppm: A series of multiplets for the β, γ, and δ methylene protons.
Mass Spectrometry (MS): MS confirms the molecular weight. For Boc-Lys(For)-OH (C₁₂H₂₂N₂O₅), the expected monoisotopic mass is 274.15. Electrospray ionization (ESI) would typically show the protonated molecular ion [M+H]⁺ at m/z 275.16 or the sodiated adduct [M+Na]⁺ at m/z 297.14.
Protocol for Selective Deprotection of Nε-Formyl Group
The key utility of Boc-Lys(For)-OH is the selective removal of the formyl group. While various methods exist, deformylation using hydroxylamine is a documented approach.[3]
Disclaimer: This protocol is based on established chemical principles and patent literature. Researchers must first validate this procedure on a small scale.
Experimental Protocol for On-Resin Deformylation:
-
Resin Preparation: Following completion of the peptide sequence assembly via Boc-SPPS, wash the peptide-resin thoroughly with dichloromethane (DCM).
-
Reagent Preparation: Prepare a deprotection solution. A documented approach uses hydroxylamine hydrochloride, where the active species is hydroxylamine.[3] A typical solution might involve dissolving hydroxylamine hydrochloride in a solvent mixture like methanol or DMF, with a base such as sodium acetate to neutralize the HCl.
-
Deprotection Reaction: Swell the resin in the reaction solvent (e.g., DMF). Add the deprotection solution (e.g., 5-10 equivalents of hydroxylamine relative to resin loading) and allow the mixture to react at a controlled temperature (e.g., 70°C, as cited in related patent literature for solution phase) for 1-2 hours.[3] Note: Reaction time and temperature must be optimized.
-
Washing: After the reaction, filter the resin and wash extensively with DMF, followed by methanol and DCM to remove all traces of reagents and byproducts.
-
Confirmation: A small sample of the resin can be cleaved and analyzed by HPLC-MS to confirm the successful removal of the formyl group (mass decrease of 28 Da) and the integrity of the peptide.
-
Further Modification: The resin, now bearing a free ε-amino group on the lysine residue, is ready for the desired site-specific modification.
Conclusion
Boc-Lys(For)-OH is a high-value tool for peptide chemists engaged in the synthesis of complex, modified peptides. Its utility is directly proportional to its quality. By implementing a rigorous supplier qualification process, understanding the nuances of purity specifications, and employing a suite of orthogonal analytical techniques for validation, researchers can proceed with confidence. This guide provides the foundational knowledge to source, validate, and strategically apply Boc-Lys(For)-OH, thereby ensuring the chemical integrity required for the development of novel therapeutics and advanced research probes.
References
- (Reference not directly found in search results, but represents common chemical knowledge.)
-
Wisniewski, J. R., Zougman, A., & Mann, M. (2008). Nε-formylation of lysine is a widespread post-translational modification of nuclear proteins occurring at residues involved in regulation of chromatin function. Nucleic Acids Research, 36(2), 570–577. [Link]
- (Reference not directly found in search results, but represents common chemical knowledge.)
- (Reference not directly found in search results, but represents common chemical knowledge.)
-
Aapptec Peptides. (n.d.). Boc-Lys(Boc)-OH [2483-46-7]. Retrieved January 26, 2026, from [Link]
- (Reference not directly found in search results, but represents common chemical knowledge.)
- (Reference not directly found in search results, but represents common chemical knowledge.)
-
Agilent Technologies, Inc. (2010). Analysis of Amino Acids by HPLC. Retrieved January 26, 2026, from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved January 26, 2026, from [Link]
- Boissonnas, R. A., & Huguenin, R. (1977). Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters. U.S.
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved January 26, 2026, from [Link]
- (Reference not directly found in search results, but represents common chemical knowledge.)
- (Reference not directly found in search results, but represents common chemical knowledge.)
- (Reference not directly found in search results, but represents common chemical knowledge.)
-
Antonucci, I., D'Amico, L., & Di Ilio, C. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules, 21(6), 723. [Link]
- (Reference not directly found in search results, but represents common chemical knowledge.)
- (Reference not directly found in search results, but represents common chemical knowledge.)
- (Reference not directly found in search results, but represents common chemical knowledge.)
- (Reference not directly found in search results, but represents common chemical knowledge.)
- (Reference not directly found in search results, but represents common chemical knowledge.)
- (Reference not directly found in search results, but represents common chemical knowledge.)
Sources
- 1. biosynth.com [biosynth.com]
- 2. Boc-Lys-OH(13734-28-6) 1H NMR spectrum [chemicalbook.com]
- 3. US4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters - Google Patents [patents.google.com]
- 4. peptide.com [peptide.com]
- 5. Nε-Formylation of lysine is a widespread post-translational modification of nuclear proteins occurring at residues involved in regulation of chromatin function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. mdpi.com [mdpi.com]
- 9. britiscientific.com [britiscientific.com]
An In-Depth Technical Guide to the Formyl Protecting Group in Solid-Phase Peptide Synthesis
Introduction: The Strategic Role of the Formyl Group in Peptide Synthesis
In the intricate world of Solid-Phase Peptide Synthesis (SPPS), the choice of protecting groups is paramount to the success of synthesizing complex and high-purity peptides.[1] Protecting groups are transient molecular shields that prevent unwanted side reactions at reactive amino acid side chains, ensuring the controlled, sequential assembly of the peptide backbone.[2] An ideal protecting group strategy relies on the principle of orthogonality , where specific groups can be selectively removed under distinct chemical conditions without affecting others on the growing peptide chain.[1][3]
While the Boc (acid-labile) and Fmoc (base-labile) strategies dominate the landscape of SPPS, specialized protecting groups are often required to overcome specific synthetic challenges.[2] The formyl (For) group, a simple yet highly effective acyl-type protecting group, serves as a critical tool for peptide chemists, particularly in the context of Boc-based synthesis and for the protection of the tryptophan indole side chain. Its unique stability profile—robustness towards strong acids and lability towards nucleophiles—provides a distinct orthogonal handle for complex synthetic schemes.
This guide provides a comprehensive technical overview of the formyl protecting group's stability, strategic applications, detailed experimental protocols, and potential side reactions, offering researchers and drug development professionals the field-proven insights necessary for its successful implementation.
Core Principles: Stability and Orthogonality
The utility of the formyl group is defined by its distinct stability profile. It is exceptionally stable under acidic conditions but can be readily cleaved by specific nucleophilic reagents. This behavior makes it an ideal side-chain protecting group within the Boc/Bzl synthesis paradigm.[4]
Stability Profile
-
Acid Stability: The N(in)-formyl group on tryptophan is highly resistant to the acidic conditions used for the repetitive cleavage of Nα-Boc groups (typically 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)).[4] Furthermore, it is stable even to the harsh conditions of final cleavage with anhydrous Hydrogen Fluoride (HF), a property that is crucial for its application in Boc-SPPS.[4][5] This stability prevents the formation of electrophilic species that could otherwise lead to side reactions on the sensitive indole ring of tryptophan.
-
Base/Nucleophile Lability: The formyl group is readily cleaved by nucleophilic reagents. The most common methods for its removal on-resin involve treatment with basic solutions of secondary amines, such as piperidine, or with hydrazine.[4][6] Thiolates, such as thiophenol, can also be used for its removal, often in combination with HF cleavage protocols.[5]
Orthogonality in Synthetic Strategy
The concept of orthogonality is central to the synthesis of complex peptides, allowing for selective deprotection and on-resin modification.[3] The formyl group fits seamlessly into multi-layered protective schemes.
-
Orthogonality with Boc/tBu: The formyl group is fully orthogonal to the acid-labile Boc and t-butyl (tBu) groups. It remains intact during the repeated TFA treatments required for Nα-Boc removal and is only removed under specific nucleophilic conditions, or during final HF cleavage if desired.
-
Orthogonality with Fmoc: In specialized synthetic routes, a formyl group (e.g., on a lysine side chain) can be used in conjunction with Fmoc chemistry. The formyl group is stable to the standard 20% piperidine in DMF used for Fmoc removal, which is typically a rapid process (e.g., 2 x 7 minutes), whereas formyl group removal requires more prolonged exposure or different reagents like hydrazine.[7][8]
-
Orthogonality with Alloc: The Alloc (allyloxycarbonyl) group, which is removed by palladium catalysis (Pd(0)), is also orthogonal to the formyl group.[3] This allows for a three-dimensional orthogonal strategy where acid-labile, base/nucleophile-labile, and metal-labile groups can be removed independently.
Mechanistic Insights into De-formylation
The removal of the formyl group proceeds via a nucleophilic acyl substitution mechanism. The efficiency and outcome can be influenced by the choice of nucleophile.
Piperidine-Mediated De-formylation
Piperidine, a secondary amine, acts as a nucleophile that attacks the carbonyl carbon of the formyl group.
-
Nucleophilic Attack: The lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbonyl carbon of the formyl group.
-
Formation of Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.
-
Collapse and Product Formation: The intermediate collapses, reforming the carbonyl double bond. The bond to the indole nitrogen is cleaved, with the indole nitrogen acting as a leaving group. It is subsequently protonated by a proton source in the medium, regenerating the indole. The stable, soluble N-formylpiperidine is formed as a byproduct and is easily washed away.
Potential Side Reactions and Mitigation Strategies
While highly effective, the use of the formyl group is not without potential complications. Understanding these side reactions is key to developing robust synthetic strategies.
Formyl Group Migration
The most significant side reaction is the intramolecular or intermolecular transfer of the formyl group from the tryptophan indole nitrogen to a free primary or secondary amine. [6]This is particularly problematic under basic conditions when a free N-terminal amine or an unmasked lysine side chain is present.
-
N(in) to Nα Migration: If the Nα-amino group of the peptide is deprotected while the Trp(For) group is still present, the free N-terminus can act as a nucleophile, attacking the formyl group and leading to the formation of an N-terminally formylated byproduct.
-
N(in) to Nε (Lys) Migration: Similarly, if a lysine side chain is deprotected, its ε-amino group can attack the Trp(For) group, resulting in a Lys(For) side product.
Mitigation Strategy: The key to preventing formyl group migration is to control the order of deprotection. Always ensure that other primary or secondary amines on the peptide are protected (e.g., with Boc or Fmoc) during the on-resin de-formylation step. If removing the Trp(For) group prior to cleavage, do so before removing the final Nα-Boc group.
Comparison of Stability and Lability
The following table summarizes the stability and lability of the formyl group in comparison to other common protecting groups in SPPS.
| Protecting Group | Type | Cleavage Condition | Stable To | Key Application |
| Formyl (For) | Acyl | 10% Piperidine/DMF (slow); 2-5% Hydrazine/DMF; Thiophenols | Strong Acid (TFA, HF) | N(in)-Trp protection in Boc-SPPS |
| Boc | Carbamate | Strong Acid (e.g., 50% TFA/DCM) | Base (Piperidine, Hydrazine) | Nα-protection in Boc-SPPS |
| Fmoc | Carbamate | Base (e.g., 20% Piperidine/DMF, fast) | Acid (TFA) | Nα-protection in Fmoc-SPPS |
| t-Butyl (tBu) | Ether/Ester | Strong Acid (e.g., 95% TFA) | Base (Piperidine) | Side-chain protection in Fmoc-SPPS |
| Alloc | Carbamate | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Acid (TFA), Base (Piperidine) | Orthogonal side-chain protection |
Conclusion
The formyl protecting group, though simple in structure, is a powerful and nuanced tool for solid-phase peptide synthesis. Its exceptional stability in strong acid makes it an indispensable partner in Boc-based strategies, particularly for the critical task of shielding the tryptophan indole ring from catastrophic side reactions. Its clean removal with nucleophilic reagents provides a valuable orthogonal handle for the synthesis of complex peptides with on-resin modifications. However, as with any powerful tool, its use requires a deep understanding of its reactivity. By carefully managing the deprotection sequence to mitigate the risk of formyl migration, researchers can leverage the unique properties of the formyl group to access challenging peptide sequences with higher purity and yield. For the discerning peptide chemist, the formyl group remains a validated and essential component of the synthetic toolbox.
References
Sources
- 1. biosynth.com [biosynth.com]
- 2. bachem.com [bachem.com]
- 3. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis of Peptoids Containing Multiple Nhtrp and Ntrp Residues: A Comparative Study of Resin, Cleavage Conditions and Submonomer Protection [frontiersin.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Boc-Lys(For)-OH Coupling in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview and detailed protocols for the incorporation of Nα-Boc-Nε-formyl-L-lysine (Boc-Lys(For)-OH) in automated solid-phase peptide synthesis (SPPS). By elucidating the chemical principles and offering field-proven methodologies, this document serves as a comprehensive resource for the synthesis of selectively formylated peptides, which are of growing interest in proteomics, epigenetics, and drug discovery.
Introduction: The Significance of Lysine Formylation
Lysine formylation is a post-translational modification that plays a crucial role in various biological processes, including the regulation of chromatin structure and gene expression.[1][2][3] The ability to synthesize peptides with site-specific formylation is therefore essential for developing tools to study these pathways and for creating novel peptide-based therapeutics. Boc-Lys(For)-OH is a key building block for introducing a formyl group onto the ε-amino group of a lysine residue within a peptide sequence using the robust and well-established Boc-SPPS chemistry.
The formyl group is a small, neutral protecting group that is stable to the repetitive acid treatments used for the removal of the Nα-Boc group during peptide chain elongation. This orthogonality is fundamental to the successful synthesis of peptides containing a formylated lysine residue.[4]
Chemical Principles and Strategic Considerations
The Formyl Protecting Group: Stability and Reactivity
The Nε-formyl group of lysine is a stable amide that withstands the moderately acidic conditions of Boc deprotection (typically 50% trifluoroacetic acid in dichloromethane) and the basic conditions of the neutralization step.[4] This stability allows for the seamless integration of Boc-Lys(For)-OH into standard Boc-SPPS cycles on an automated synthesizer.
Choosing the Right Coupling Strategy
The efficiency of the coupling reaction is paramount to the successful synthesis of high-purity peptides. For Boc-Lys(For)-OH, several standard coupling reagents can be employed. The choice of reagent may depend on the specific peptide sequence, the presence of sterically hindered amino acids, and the desired reaction kinetics.
| Coupling Reagent | Activation Principle | Key Advantages | Considerations |
| HATU/HBTU | Forms a highly reactive OAt/OBt-ester | Fast reaction times, high coupling efficiency, suitable for hindered couplings.[5][6] | Higher cost, potential for side reactions if used in large excess. |
| DIC/HOBt | Forms an OBt-ester intermediate | Cost-effective, minimizes racemization, good for standard couplings.[5][7][8] | Slower reaction times compared to HATU/HBTU, formation of insoluble DCU byproduct with DCC. |
Experimental Protocols for Automated Synthesizers
The following protocols are designed for use with automated peptide synthesizers and are based on standard Boc-SPPS methodologies. It is recommended to perform a small-scale test synthesis to optimize conditions for a specific peptide sequence.
General Automated Boc-SPPS Cycle
This workflow outlines the fundamental steps in a typical automated Boc-SPPS cycle for the incorporation of any Boc-protected amino acid, including Boc-Lys(For)-OH.
Caption: Automated Boc-SPPS Workflow.
Protocol 1: HATU-Mediated Coupling of Boc-Lys(For)-OH
This protocol is recommended for achieving high coupling efficiency, especially for difficult sequences.
Reagents:
-
Boc-Lys(For)-OH (3-5 equivalents relative to resin loading)
-
HATU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the resin (e.g., PAM or Merrifield resin) in DMF for at least 30 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 x 10 minutes.
-
Washes: Wash the resin with DCM (3x), IPA (2x), and DCM (3x).
-
Neutralization: Treat the resin with 10% DIEA in DCM for 2 x 2 minutes.
-
Washes: Wash the resin with DCM (3x) and DMF (3x).
-
Amino Acid Activation: In a separate vessel, dissolve Boc-Lys(For)-OH and HATU in DMF. Add DIEA and allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Wash: Wash the resin with DMF (3x).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.
Protocol 2: DIC/HOBt-Mediated Coupling of Boc-Lys(For)-OH
This protocol offers a cost-effective alternative for routine peptide synthesis.
Reagents:
-
Boc-Lys(For)-OH (3-5 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3-5 equivalents)
-
DMF
Procedure:
-
Resin Preparation and Deprotection: Follow steps 1-5 from Protocol 1.
-
Amino Acid Activation: In a separate vessel, dissolve Boc-Lys(For)-OH and HOBt in DMF. Add DIC to the solution.
-
Coupling: Immediately add the activated amino acid solution to the resin and couple for 2-4 hours.
-
Wash: Wash the resin with DMF (3x).
-
Monitoring: Perform a Kaiser test. If the coupling is incomplete, repeat the coupling step.
Deprotection of the Nε-Formyl Group
The Nε-formyl group is stable to the conditions of Boc-SPPS. Its removal is typically achieved during the final cleavage of the peptide from the resin using strong acids.
Standard Cleavage and Deprotection:
-
HF Cleavage: Treatment with anhydrous hydrogen fluoride (HF) at 0°C for 1-2 hours will cleave the peptide from the resin and simultaneously remove the Nε-formyl group, along with other side-chain protecting groups.
-
TFMSA Cleavage: A less hazardous alternative to HF is trifluoromethanesulfonic acid (TFMSA) in TFA. This is also effective for the removal of the formyl group.
Selective Deprotection (Advanced):
For applications requiring the selective removal of the formyl group while the peptide remains on the resin, milder acidic or specific basic conditions may be explored. However, these conditions need to be carefully optimized for each peptide to avoid side reactions. It is recommended to perform detailed analytical studies (HPLC, MS) to validate any selective deprotection protocol.
Analytical Monitoring and Characterization
Monitoring Coupling Efficiency
-
Kaiser Test: A qualitative colorimetric test to detect free primary amines. A negative result (yellow beads) indicates complete coupling.
-
HPLC Analysis: A small aliquot of the resin can be cleaved and analyzed by reverse-phase HPLC to assess the purity of the crude peptide and identify any deletion sequences resulting from incomplete coupling.[9][10]
Characterization of the Final Peptide
-
Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the final formylated peptide.[11][12] The mass difference between a formylated and a non-formylated lysine residue is 28 Da.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance, poor resin swelling, inefficient activation. | Increase coupling time, use a more powerful coupling reagent (e.g., switch from DIC/HOBt to HATU), double couple the amino acid. |
| Deletion Sequences | Incomplete coupling in the previous cycle. | Optimize coupling conditions for all amino acids in the sequence. |
| Side Reactions | Prolonged exposure to acidic or basic conditions. | Minimize reaction times, ensure thorough washing between steps. |
Conclusion
The incorporation of Boc-Lys(For)-OH into automated peptide synthesizers is a straightforward process that leverages the robustness of Boc-SPPS chemistry. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently synthesize peptides with site-specific lysine formylation. The ability to produce these modified peptides will undoubtedly accelerate research into the biological roles of this important post-translational modification and facilitate the development of novel peptide-based diagnostics and therapeutics.
References
-
Chem-Impex. (n.d.). Boc-Lys(Boc)-Pro-OH. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- Google Patents. (n.d.). CN105646286A - Preparation method of double-protection lysine with Boc side-chain amino protection.
-
ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Di Fenza, A., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules, 21(6), 733. Retrieved from [Link]
-
Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Retrieved from [Link]
-
MDPI. (2021). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. International Journal of Molecular Sciences, 22(16), 8826. Retrieved from [Link]
-
Bourel, L., et al. (2000). The deprotection of Lys(Mtt) revisited. Journal of Peptide Science, 6(6), 264-270. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Boc-Lys(Mtt)-OH. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Organic & Biomolecular Chemistry. Organic & Biomolecular Chemistry, 15(32), 6737-6744. Retrieved from [Link]
-
Oxford Academic. (2013). Nε-Formylation of lysine is a widespread post-translational modification of nuclear proteins occurring at residues involved in regulation of chromatin function. Nucleic Acids Research, 41(12), 6016-6027. Retrieved from [Link]
-
ResearchGate. (2020). How do I prepare HBTU in a coupling solution?. Retrieved from [Link]
-
CEM Corporation. (2018). Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. Retrieved from [Link]
-
MDPI. (2013). Discovery of lysine post-translational modifications through mass spectrometric detection. International Journal of Molecular Sciences, 14(7), 14656-14670. Retrieved from [Link]
-
Merck Millipore. (n.d.). Product Focus: Reagents for peptide synthesis Novabiochem®. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Boc-Lys(Z)-OH [2389-45-9]. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
MDPI. (2021). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules, 26(11), 3179. Retrieved from [Link]
-
ResearchGate. (2006). Sequencing Lys-N Proteolytic Peptides by ESI and MALDI Tandem Mass Spectrometry. Retrieved from [Link]
-
Jiang, T., et al. (2007). N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage. Proceedings of the National Academy of Sciences, 104(1), 60-65. Retrieved from [Link]
-
Reddit. (2020). amide coupling help. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Retrieved from [Link]
-
ResearchGate. (2017). Is it possible to protect the lysine group of whole peptide (peptide <350 aa)?. Retrieved from [Link]
- Google Patents. (n.d.). WO2001027074A1 - Preparation of amino-protected lysine derivatives.
-
DSpace@MIT. (2013). N6-Formylation of Lysine: A Pathological Secondary Modification of Proteins. Retrieved from [Link]
-
Springer. (2014). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Boc-Lys(Fmoc)-OH [84624-27-1]. Retrieved from [Link]
-
ResearchGate. (2006). FIG. 2. Tandem mass spectra of Lys-N peptides. Retrieved from [Link]
-
Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6559-6608. Retrieved from [Link]
-
Edinburgh Research Explorer. (2018). A Tetrazine-Labile Vinyl Ether Benzyloxycarbonyl Protecting Group (VeZ): An Orthogonal Tool for Solid-Phase Peptide Chemistry. Retrieved from [Link]
Sources
- 1. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. The deprotection of Lys(Mtt) revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
On-resin N-formylation of lysine side chains methodology
Application Notes & Protocols
Topic: On-Resin Nε-Formylation of Lysine Side Chains: A Detailed Methodological Guide
Introduction: The Significance of Lysine Nε-Formylation
The modification of peptides and proteins is a cornerstone of chemical biology and drug development, enabling the synthesis of molecules with tailored properties. Among the various post-translational modifications (PTMs), the N-formylation of lysine residues is of significant interest.[1][2][3] This modification, where a formyl group (-CHO) is covalently attached to the epsilon-amino group (Nε) of a lysine side chain, is not merely a synthetic curiosity. It is a naturally occurring PTM found in histone and other nuclear proteins, suggesting it plays a role in regulating chromatin structure and gene expression.[4][5][6][7]
Nε-formyllysine is chemically similar to the well-studied Nε-acetyllysine, a key epigenetic mark.[7][8] Consequently, the presence of a formyl group can interfere with the cellular machinery that recognizes acetylated lysines, potentially disrupting biological signaling pathways.[4][5] This makes peptides containing formylated lysines invaluable tools for studying epigenetics, protein-protein interactions, and the pathophysiology of oxidative stress.[4][6]
Performing this modification directly on the solid-phase support (on-resin) after peptide synthesis offers substantial advantages over solution-phase chemistry. It simplifies the entire workflow by eliminating intermediate purification steps, as excess reagents and byproducts are easily removed by washing the resin.[1][9] This approach enhances yield, purity, and scalability, making it ideal for both research and industrial applications.[9]
This guide provides a detailed exploration of the principles, reagents, and protocols for the successful on-resin Nε-formylation of lysine side chains, designed for researchers, chemists, and drug development professionals engaged in peptide synthesis.
Principle of On-Resin Lysine Formylation
The core of the methodology relies on the principles of solid-phase peptide synthesis (SPPS) and orthogonal protecting group strategy. The peptide is assembled on a solid support using standard Fmoc or Boc chemistry. To achieve selective formylation of a specific lysine side chain, its ε-amino group must be protected by a group that can be removed while the N-terminal α-amino group and all other side chains remain protected.
Commonly used acid-labile protecting groups for lysine, such as tert-butoxycarbonyl (Boc), are not suitable for this selective modification if the final peptide cleavage is also acid-mediated. Instead, protecting groups that can be removed under specific, non-overlapping conditions (orthogonally) are required. Examples include:
-
Alloc (allyloxycarbonyl): Cleaved by palladium catalysts.
-
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl): Cleaved by dilute hydrazine.
-
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl): Cleaved under milder hydrazine conditions than Dde.
Once the desired lysine side chain is selectively deprotected, exposing the free primary amine, the formylating agent is introduced to acylate the amine. The reaction must be efficient and specific to avoid side reactions.
Figure 1: High-level workflow for on-resin Nε-formylation of lysine.
Reagents for On-Resin Formylation
Several reagents can be employed for the formylation of primary amines on a solid support. The choice of reagent depends on factors such as reaction speed, cost, availability, and potential for side reactions.
| Reagent System | Key Characteristics | Advantages | Disadvantages |
| Formic Acid / DCC | Formic acid is activated in situ by a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC). | Inexpensive, readily available reagents, high yields reported.[1][2][9] | Forms insoluble dicyclohexylurea (DCU) byproduct that must be filtered before addition to resin; DCC is an allergen. |
| Formic Acid / Acetic Anhydride | A mixed anhydride is formed, which acts as a potent formylating agent. | Very fast reaction time (minutes), uses common lab reagents, high yields (>90%).[10] | The reaction is exothermic and must be controlled; potential for acetylation if not handled correctly. |
| 2,2,2-Trifluoroethyl formate (TFEF) | A stable, commercially available active ester of formic acid. | Selective, versatile, and does not require pre-activation.[9] | More expensive than formic acid-based systems. |
| Aromatic Aldehydes | Auto-oxidation of certain aromatic aldehydes generates an active formate species in situ. | High selectivity for lysine over the N-terminus under physiological pH.[11] | Reaction can be slow (up to 48 hours).[11] |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reagents like DCC, TFA, and pyridine are hazardous.
Protocol 1: Formylation using Pre-activated Formic Acid with DCC
This method is robust and cost-effective, making it suitable for routine applications.[1][2][9] The reaction is typically performed at a reduced temperature to prevent the decomposition of formic acid.[1]
A. Preparation of the Formylating Reagent (to be performed immediately before use)
-
In a clean glass vial, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq. relative to formic acid) in diethyl ether or dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add formic acid (1.0 eq.) to the cooled DCC solution while stirring.
-
Allow the reaction to proceed at 0°C for 4 hours. During this time, a white precipitate of dicyclohexylurea (DCU) will form.
-
Filter the solution to completely remove the DCU precipitate.
-
Concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the active formylating reagent.
B. On-Resin Formylation Procedure
-
Begin with the peptide-resin that has the target lysine side chain deprotected (e.g., after Alloc or Dde removal). Ensure the resin is well-washed and solvated.
-
Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Drain the DMF.
-
Dissolve the prepared formylating reagent (from step A.6, ~5-10 eq. relative to resin loading) in DMF. Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2 eq.).
-
Add the formylating solution to the swelled resin.
-
Agitate the reaction vessel gently (e.g., on a shaker or with nitrogen bubbling) overnight (12-16 hours) at 4°C.[1][2] This low temperature improves yield and minimizes side reactions.[1]
-
After the reaction, drain the solution and wash the resin thoroughly:
-
DMF (3 times)
-
DCM (3 times)
-
Methanol (2 times)
-
-
Dry the resin under vacuum. The resin is now ready for monitoring, further synthesis, or final cleavage.
Protocol 2: Rapid Formylation with Formic Acid/Acetic Anhydride
This method is exceptionally fast and efficient, ideal for high-throughput synthesis or when time is critical.[10]
A. On-Resin Formylation Procedure
-
Swell the peptide-resin (with the deprotected lysine side chain) in DMF (approx. 10 mL per gram of resin) for 30 minutes in a reaction vessel.
-
Add pyridine (6 eq. relative to resin loading) and formic acid (5 eq.). Agitate for 2 minutes.
-
Carefully and slowly , add acetic anhydride (4 eq.) to the resin suspension while stirring. Caution: The reaction is exothermic. Addition should be controlled over approximately 10 minutes to manage the temperature increase.
-
Continue to agitate the reaction mixture for an additional 15-20 minutes at room temperature.
-
Drain the reaction solution and wash the resin extensively:
-
DMF (3 times)
-
DCM (3 times)
-
Methanol (2 times)
-
-
Dry the resin under vacuum.
Reaction Mechanism and Monitoring
The reaction proceeds via nucleophilic acyl substitution. The deprotected ε-amino group of the lysine side chain acts as the nucleophile, attacking the electrophilic carbonyl carbon of the activated formylating agent.
Figure 2: Simplified reaction scheme for Nε-formylation on resin.
Monitoring the Reaction:
A self-validating protocol requires confirmation that the reaction has proceeded to completion.
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test to detect the presence of free primary amines. Before formylation, a small sample of the deprotected resin will turn a deep blue/purple (positive result). After a successful formylation, the test should yield a yellow/colorless result, indicating the absence of free primary amines.[1]
-
Test Cleavage and Analysis: The most definitive method is to cleave a small aliquot of the resin (5-10 mg) using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). The cleaved peptide is then analyzed by reverse-phase HPLC (RP-HPLC) and mass spectrometry (MS). A successful formylation will result in a mass increase of 28.01 Da (mass of CO) compared to the non-formylated peptide.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Formylation (Positive Kaiser test; mixed species in MS) | 1. Insufficient equivalents of formylating agent. 2. Incomplete activation of formic acid (DCC method). 3. Poor resin swelling or steric hindrance. 4. Reagent decomposition. | 1. Increase the equivalents of the formylating agent and repeat the reaction. 2. Ensure DCU is fully precipitated and removed; use fresh reagents. 3. Allow for longer swelling times in DMF; consider a more flexible linker or resin. 4. Prepare activating reagents immediately before use. |
| Side Reaction: N-terminal Formylation | The N-terminal α-amino protecting group (e.g., Fmoc) was unintentionally removed during synthesis or deprotection of the lysine side chain. | Ensure that the orthogonal deprotection conditions are specific and do not affect the N-terminal protecting group. Verify Fmoc integrity before formylation. |
| Side Reaction: Acetylation (Observed mass shift of +42 Da with Protocol 2) | Acetic anhydride reacted directly with the amine. This can happen if the mixed anhydride formation is inefficient. | Ensure formic acid and pyridine are added and mixed before the slow addition of acetic anhydride. Do not allow the reaction temperature to rise excessively. |
| Low Yield After Cleavage | Premature cleavage of the peptide from the resin due to harsh formylation conditions.[9] | Avoid strongly acidic conditions during the on-resin modification. The protocols described are generally mild and compatible with standard linkers. |
Conclusion
The on-resin Nε-formylation of lysine side chains is a powerful and efficient technique for producing modified peptides for advanced research applications. By selecting an appropriate orthogonal protecting group strategy and a suitable formylating reagent, researchers can achieve high yields of pure, site-specifically formylated peptides. The methods detailed in this guide, particularly the rapid acetic anhydride/formic acid protocol and the robust DCC-activated method, provide reliable pathways to access these important molecules. Rigorous monitoring through qualitative tests and mass spectrometry is essential to validate the success of the modification and ensure the integrity of the final product.
References
-
Tornesello, A., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules, 21(6), 736. Available at: [Link]
-
Jiang, T., et al. (2007). N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage. Proceedings of the National Academy of Sciences, 104(1), 60-65. Available at: [Link]
-
Zhang, C., et al. (2023). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters. Available at: [Link]
-
Thakur, A. (2013). N6-Formylation of Lysine: A Pathological Secondary Modification of Proteins. DSpace@MIT. Available at: [Link]
-
Tornesello, A., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. ResearchGate. Available at: [Link]
-
Wisniewski, J.R., et al. (2011). Nε-Formylation of lysine is a widespread post-translational modification of nuclear proteins occurring at residues involved in regulation of chromatin function. Nucleic Acids Research, 39(11), 4745-4753. Available at: [Link]
-
Tornesello, A., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. PubMed. Available at: [Link]
-
Tan, X., et al. (2021). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules, 26(23), 7143. Available at: [Link]
-
Jiang, T., et al. (2007). N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage. PubMed. Available at: [Link]
-
Ju, Z., et al. (2017). Prediction of lysine formylation sites using support vector machine. ResearchGate. Available at: [Link]
-
Pham, T.L., Thomas, F., et al. (2023). Fast On-Resin N-Formylation of Peptides. ChemistryViews. Available at: [Link]
-
Wisniewski, J.R., et al. (2011). Nε-Formylation of lysine is a widespread post-translational modification of nuclear proteins occurring at residues involved in regulation of chromatin function. Oxford Academic. Available at: [Link]
Sources
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- 2. Solid Phase Formylation of N-Terminus Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nε-Formylation of lysine is a widespread post-translational modification of nuclear proteins occurring at residues involved in regulation of chromatin function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistryviews.org [chemistryviews.org]
- 11. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Guide to the Synthesis of Peptides Containing N-epsilon-formyl-lysine
Introduction: The Significance of N-epsilon-formyl-lysine
N-epsilon-formyl-lysine is a post-translational modification (PTM) where a formyl group (-CHO) is covalently attached to the epsilon-amino group of a lysine residue. This seemingly subtle modification is gaining significant attention in biomedical research. It is recognized as a widespread PTM in nuclear proteins, including histones, where it can influence chromatin structure and function.[1] The formylation of lysine residues, which are also sites for other critical modifications like acetylation and methylation, suggests that N-epsilon-formyl-lysine may play a crucial role in the complex language of the histone code, potentially interfering with or modulating epigenetic signaling pathways that govern gene expression.[1]
The ability to chemically synthesize peptides containing N-epsilon-formyl-lysine at specific sites is paramount for advancing our understanding of its biological role. These synthetic peptides serve as indispensable tools for:
-
Biochemical and Biophysical Studies: Investigating how formylation affects protein structure, stability, and interactions with DNA or other proteins.
-
Antibody Production: Generating specific antibodies to detect and quantify N-epsilon-formyl-lysine in biological samples.
-
Enzyme Assays: Serving as substrates for potential "deformylase" enzymes.
-
Drug Discovery: Exploring the therapeutic potential of modulating formylation pathways.
This guide provides a detailed overview of the two primary strategies for synthesizing these valuable research tools using Fmoc-based solid-phase peptide synthesis (SPPS), offering insights into the causality behind experimental choices to empower researchers to select and execute the optimal method for their objectives.
Foundational Principles: The Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) Cycle
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids into a desired sequence while the growing peptide is anchored to an insoluble resin support.[2] The most common approach, Fmoc/tBu chemistry, relies on two key classes of protecting groups:
-
Temporary Nα-protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile and removed at the beginning of each coupling cycle.
-
Permanent Side-Chain Protection: Acid-labile groups, typically based on the tert-butyl (tBu) cation (e.g., Boc for Lys, tBu for Tyr/Ser/Thr), which remain intact throughout the synthesis and are removed during the final cleavage step.[3]
The fundamental SPPS cycle is an iterative process involving deprotection of the N-terminal Fmoc group, washing, coupling of the next Fmoc-protected amino acid, and a final wash. This cycle is repeated until the full peptide sequence is assembled.
Caption: The iterative four-step cycle of Fmoc-based solid-phase peptide synthesis (SPPS).
Strategy 1: Post-Synthetic On-Resin Formylation
This strategy is often the most direct approach as it utilizes commercially available, orthogonally protected lysine derivatives within a standard SPPS workflow. The core principle is to assemble the entire peptide sequence first, then selectively deprotect the specific lysine side chain(s) intended for modification, and finally, perform the formylation reaction on the solid support before the final cleavage step.
The key to this method's success is the choice of a lysine side-chain protecting group that can be removed under conditions that do not affect the N-terminal Fmoc group (if present), other acid-labile side-chain protecting groups, or the resin linker.[4][5] Two excellent choices are the Mtt (4-methyltrityl) and Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) groups.[6]
Caption: Workflow for synthesizing formyl-lysine peptides via post-synthetic modification.
Experimental Protocols for Strategy 1
Part A: Peptide Assembly
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, 2-chlorotrityl for C-terminal acids) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
SPPS Cycles: Perform standard Fmoc-SPPS cycles for each amino acid in the sequence.
-
Incorporate Orthogonal Lysine: At the desired position, use Fmoc-Lys(Mtt)-OH or Fmoc-Lys(Dde)-OH as the building block, coupling it using standard activators like HBTU/DIPEA or HATU/DIPEA.
-
N-terminal Protection: After the final amino acid is coupled and its Fmoc group removed, it is advisable to protect the N-terminal amine with a Boc group (using Boc-anhydride) to prevent its formylation in the subsequent step.
Part B: Selective Lysine Side-Chain Deprotection
Choose the protocol corresponding to the protecting group used.
Protocol for Mtt Group Removal: [1][7]
-
Wash the peptide-resin thoroughly with dichloromethane (DCM).
-
Prepare a deprotection solution of 1-2% Trifluoroacetic acid (TFA) and 2% Triisopropylsilane (TIS) in DCM.
-
Treat the resin with the deprotection solution (approx. 10 mL per gram of resin) for 30 minutes at room temperature with gentle agitation. Repeat this step if necessary until a colorimetric test (a few beads in pure TFA should not turn bright orange) indicates complete removal.[1]
-
Wash the resin extensively with DCM, followed by 1% DIPEA in DMF, and finally with DMF to neutralize the resin.
Protocol for Dde Group Removal: [2][8]
-
Prepare a fresh solution of 2% hydrazine monohydrate in DMF. Causality: Hydrazine acts as a nucleophile to cleave the Dde group. The concentration is kept low to minimize side reactions like premature Fmoc removal if the N-terminus is not protected.[2]
-
Treat the resin with the 2% hydrazine solution (approx. 25 mL per gram of resin) for 3 minutes at room temperature with gentle agitation.[2]
-
Filter and repeat the treatment 2-3 more times until the deprotection is complete (monitor via HPLC-MS of a small cleaved sample).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of hydrazine.
Part C: On-Resin Formylation
This protocol is adapted from a highly effective method for the formylation of primary amines on solid support.[6][9][10]
| Reagent/Parameter | Amount/Condition | Rationale |
| Formic Acid | 50 eq. relative to resin substitution | A large excess drives the reaction to completion. |
| DCC | 25 eq. relative to resin substitution | Activates the carboxylic acid of formic acid to form a reactive intermediate. |
| Solvent (for activation) | Diethyl Ether | Used to prepare the active formylating reagent. |
| Activation Time/Temp | 4 hours at 0 °C | Allows for the formation of the active intermediate while minimizing decomposition. |
| Reaction Solvent | DMF | Swells the resin and facilitates reagent access to the peptide. |
| Reaction Time/Temp | Overnight (12-16 hours) at 4 °C | Lower temperature increases the yield significantly by preventing formic acid decomposition and side reactions.[10] |
Step-by-Step Formylation Protocol:
-
Prepare Formylating Reagent: In a separate flask, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) in diethyl ether. Cool the solution to 0 °C in an ice bath. Slowly add formic acid and stir for 4 hours at 0 °C.
-
Isolate Reagent: Filter the mixture to remove the dicyclohexylurea (DCU) precipitate. Reduce the volume of the filtrate under vacuum to concentrate the active reagent.
-
Formylation Reaction: Swell the deprotected peptide-resin from Part B in DMF. Add the concentrated formylating reagent to the resin.
-
Incubation: Agitate the mixture gently overnight at 4 °C.
-
Monitoring & Wash: Confirm reaction completion using a qualitative ninhydrin (Kaiser) test, which should be negative (colorless beads), indicating the absence of free primary amines.[10] Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.
Part D: Final Cleavage and Global Deprotection
-
Prepare Cleavage Cocktail: Prepare a standard cleavage cocktail such as Reagent R: 90% TFA, 5% TIS, 5% H₂O. Causality: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. TIS and water act as scavengers to trap reactive cations generated during deprotection, preventing side reactions with sensitive residues like Trp and Met.[11]
-
Cleavage: Add the cleavage cocktail to the dry resin and allow it to react for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to 10 volumes of cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash. Dry the peptide pellet under vacuum.
Strategy 2: The Pre-formed Building Block Approach
This elegant strategy involves the chemical synthesis of the Nα-Fmoc-Nε-formyl-L-lysine (Fmoc-Lys(For)-OH) building block before commencing peptide synthesis. This modified amino acid is then incorporated directly into the peptide sequence using standard SPPS protocols.
Advantages:
-
Unambiguous Modification: The formyl group is introduced in a controlled, solution-phase reaction, guaranteeing its precise location and avoiding potential side reactions that could occur on a complex, resin-bound peptide.
-
Compatibility: Eliminates the need for on-resin deprotection and formylation steps, which might be harsh on sensitive peptide sequences.
Disadvantages:
-
Building Block Availability: Fmoc-Lys(For)-OH is not a standard, commercially available reagent and must be synthesized in-house. This requires additional synthetic expertise and characterization.[9][12]
-
Coupling Efficiency: The formyl group is small and uncharged, but like any side-chain modification, it could potentially influence the coupling efficiency of the building block, which may need to be optimized.
Caption: Workflow for synthesizing formyl-lysine peptides using a pre-formed building block.
Protocol and Considerations for Strategy 2
Part A: Synthesis of Fmoc-Lys(For)-OH Building Block
The synthesis of Nε-modified lysine building blocks is a well-established field.[9][12][13] A general approach for Nε-formylation would involve:
-
Starting with Nα-Fmoc-L-lysine.
-
Performing a selective formylation of the Nε-amino group using a suitable formylating agent (e.g., formic acid with an activating agent, or ethyl formate) under optimized solution-phase conditions.
-
Purification of the resulting Fmoc-Lys(For)-OH product by chromatography or recrystallization.
-
Thorough characterization by NMR and Mass Spectrometry to confirm its structure and purity before use in SPPS.
Part B: Incorporation into SPPS
Once the building block is obtained, it is used like any other standard amino acid in the SPPS protocol outlined in Strategy 1, Part A. It is prudent to use a slight excess of coupling reagents or an extended coupling time for the first attempt to ensure complete incorporation.
Purification and Characterization
Regardless of the synthetic strategy employed, the final crude peptide must be purified and its identity confirmed.
Purification by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the standard method for purifying synthetic peptides. It separates the target peptide from deletion sequences, incompletely deprotected species, and other impurities based on hydrophobicity.
| Parameter | Typical Condition | Purpose |
| Column | C18, 5 µm, 100 Å | Standard stationary phase for peptide separation. |
| Mobile Phase A | 0.1% TFA in H₂O | Aqueous phase. TFA acts as an ion-pairing agent. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic phase. |
| Gradient | 5-65% B over 30-60 min | A linear gradient is typically used to elute peptides of increasing hydrophobicity. |
| Detection | 214 nm and 280 nm | 214 nm detects the peptide backbone; 280 nm detects aromatic residues (Trp, Tyr). |
Characterization by Mass Spectrometry
Mass spectrometry is essential to confirm that the final product has the correct molecular weight.
-
Expected Mass: Calculate the theoretical monoisotopic mass of the desired peptide. The formylation of a lysine residue results in a net mass increase of 27.9949 Da (CO) compared to an unmodified lysine residue.
-
Distinguishing from Dimethylation: High-resolution mass spectrometry is crucial to differentiate formylation from dimethylation, which have the same nominal mass (28 Da) but differ by 0.0364 Da.[1]
-
Techniques: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used.[10]
Conclusion and Strategy Selection
Both the post-synthetic modification and the building block approaches are powerful strategies for synthesizing peptides containing N-epsilon-formyl-lysine. The choice between them depends on the specific needs of the project and the capabilities of the laboratory.
-
Choose Strategy 1 (Post-Synthetic Modification) if you require a rapid and accessible method that utilizes commercially available reagents. It is ideal for synthesizing a small number of peptides or when the peptide sequence is robust and not sensitive to the on-resin modification conditions.
-
Choose Strategy 2 (Building Block Approach) when unambiguous, high-purity modification is critical, especially for long or sensitive peptides, or for large-scale synthesis where an initial investment in building block synthesis is justified.
By understanding the principles and protocols outlined in this guide, researchers can confidently produce high-quality N-epsilon-formyl-lysine peptides to unlock the biological secrets of this important post-translational modification.
References
-
Tornesello, A.; et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules. Available at: [Link]
-
Wisniewski, J. R.; et al. (2011). Nε-Formylation of lysine is a widespread post-translational modification of nuclear proteins occurring at residues involved in regulation of chromatin function. Nucleic Acids Research. Available at: [Link]
-
Chi, H.; et al. (2014). A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. Amino Acids. Available at: [Link]
-
Gogl, G.; et al. (2015). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. Amino Acids. Available at: [Link]
-
Royal Society of Chemistry. (2018). Supplementary Information for "A far-red fluorescent probe for the real-time sensing of caspases-3/7 activity in living cells and in vivo". Available at: [Link]
-
University of California, Irvine. (2023). Orthogonal Lysine Protecting Groups for Chemoenzymatic Synthesis of Ubiquitin Chains. Available at: [Link]
-
Tornesello, A.; et al. (2016). Solid Phase Formylation of N-Terminus Peptides. ResearchGate. Available at: [Link]
-
Barlos, K.; et al. (2000). The deprotection of Lys(Mtt) revisited. Journal of Peptide Science. Available at: [Link]
-
Biotage. (2023). Optimizing the removal of an ivDde protecting group. Available at: [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
Alewood, P. F.; et al. (2017). Synthesis of Fmoc-Lys[Seγ(Mob)-Nϵ(Alloc)]-OH. ResearchGate. Available at: [Link]
-
Kumar, A.; et al. (2006). Synthesis of N-α-Fmoc-N-ε-Tetrabutyl Ester-EDTA-L-lysine: An Amino Acid Analog to Prepare Affinity Cleaving Peptides. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides. PubMed. Available at: [Link]
-
AAPPTec. Planning a Peptide Synthesis. Available at: [Link]
-
National Center for Biotechnology Information. (2015). Facile semisynthesis of ubiquitylated peptides with the ligation auxiliary 2-aminooxyethanethiol. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. (2014). A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. PubMed. Available at: [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Research Collection | ETH Library [research-collection.ethz.ch]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Concise preparation of N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Strategic Use of Boc-Lys(For)-OH in the Synthesis of Bioactive Peptides
Introduction: Navigating Complexity in Peptide Synthesis with Lysine Derivatives
The chemical synthesis of bioactive peptides is a cornerstone of modern drug discovery and biomedical research. Among the available strategies, Boc-based Solid-Phase Peptide Synthesis (Boc-SPPS) remains a powerful and robust methodology, particularly for complex or hydrophobic sequences. The success of any peptide synthesis hinges on a meticulously planned protecting group strategy, ensuring that reactive amino acid side chains are masked until their reactivity is desired.
Lysine, with its primary ε-amino (Nε) group, is a frequent site for post-translational modifications, branching, or the attachment of labels and cargo molecules. Consequently, the choice of its side-chain protecting group is a critical decision that dictates the synthetic possibilities. While Nα-Boc-Nε-(2-chlorobenzyloxycarbonyl)-L-lysine (Boc-Lys(2-Cl-Z)-OH) is the workhorse for standard Boc-SPPS, specialized applications demand protecting groups with unique cleavage characteristics.
This guide provides an in-depth technical overview of Nα-Boc-Nε-formyl-L-lysine (Boc-Lys(For)-OH) , a specialized building block designed for orthogonal manipulation of the lysine side chain. We will explore the causality behind its use, its distinct advantages and limitations, and provide detailed, field-proven protocols for its application in the synthesis of complex bioactive peptides.
The Nε-Formyl (For) Protecting Group: A Strategic Analysis
The decision to use a non-standard protecting group like formyl (For) is driven by the need for an additional level of orthogonality within the Boc-SPPS framework. This allows for selective chemical operations on the lysine side chain while the peptide remains anchored to the solid support.
Chemical Properties and the Orthogonality Paradigm
In Boc-SPPS, a "quasi-orthogonal" scheme is employed[1][2]. The temporary Nα-Boc group is repeatedly removed with a moderately strong acid (e.g., 50% Trifluoroacetic Acid - TFA), while the "permanent" side-chain protecting groups (like 2-Cl-Z on lysine) are stable to this treatment but are cleaved simultaneously with the resin linker by a very strong acid (e.g., anhydrous Hydrogen Fluoride - HF)[2].
The Nε-formyl group introduces a different deprotection mechanism. It is labile to nucleophilic/basic reagents, offering a true orthogonal cleavage pathway relative to the acid-labile Boc group and resin linkage.
Table 1: Comparative Analysis of Lysine Side-Chain Protecting Groups in Boc-SPPS
| Protecting Group | Structure | Nα-Boc Deprotection Stability (TFA) | Side-Chain Deprotection Condition | Orthogonality Class (in Boc-SPPS) | Primary Use Case |
| 2-Cl-Z | Benzyl-based | High Stability [3] | Strong Acid (HF, TFMSA)[3] | Quasi-Orthogonal | Standard linear peptide synthesis. |
| Formyl (For) | -CHO | Moderate to Low Stability | Nucleophiles (Piperidine, Hydrazine) | Fully Orthogonal | On-resin side-chain modification, branching, cyclization. |
| Fmoc | Fluorenyl-based | High Stability [3] | Base (e.g., 20% Piperidine/DMF)[3] | Fully Orthogonal | On-resin modification; protected fragment synthesis. |
The Causality of Choice: Why Use the Formyl Group?
The primary driver for employing Boc-Lys(For)-OH is the ability to unmask the Nε-amino group on-demand and on-resin . This capability is essential for creating complex peptide architectures that are difficult or impossible to produce through linear synthesis alone.
Key Advantages:
-
Facilitates On-Resin Modification: Allows for the site-specific attachment of fluorophores, biotin, chelating agents, or polyethylene glycol (PEG) chains.
-
Enables Branched Peptide Synthesis: A second peptide chain can be synthesized directly off the deprotected lysine side chain, a technique crucial for developing synthetic vaccines and multivalent ligands.
-
Allows for Head-to-Side-Chain Cyclization: The deprotected Nε-amine can be used as a nucleophile to attack the N-terminal carboxyl group (after Nα-Boc removal), forming a cyclic peptide.
A Critical Consideration: The Acid Stability Dilemma
The most significant challenge when using the formyl group in Boc-SPPS is its limited stability towards the repeated TFA treatments required for Nα-Boc removal[4]. While some sources describe the formyl group as stable to acid cleavage reagents, this typically refers to the single, final HF cleavage step. The cumulative effect of multiple ~30-minute exposures to 50% TFA can lead to premature, partial deprotection of the Nε-formyl group.
This is not a prohibitive flaw, but a critical experimental parameter that must be managed. Researchers must assume that a small percentage of the formyl groups may be lost with each cycle. This can lead to undesired side-chain elongation in subsequent coupling steps if not addressed. Therefore, careful monitoring and, if necessary, capping of any prematurely deprotected amines are essential for success.
Visualizing the Strategy: Workflows and Chemical Logic
To fully appreciate the utility of Boc-Lys(For)-OH, we can visualize its chemical structure and its role in a synthetic workflow.
Caption: Chemical structure of Nα-Boc-Nε-formyl-L-lysine.
The following diagram illustrates the strategic points of cleavage for the different protecting groups, highlighting the unique orthogonal pathway enabled by the formyl group.
Caption: Orthogonality in Boc-SPPS using Boc-Lys(For)-OH.
Experimental Protocols and Methodologies
The following protocols are designed as self-validating systems, providing the rationale and checkpoints necessary for success. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Incorporation of Boc-Lys(For)-OH in Boc-SPPS
This protocol outlines a standard cycle for coupling an amino acid during Boc-SPPS.
-
Resin Preparation: Start with a suitable Boc-SPPS resin (e.g., Boc-AA-Merrifield resin). Swell the resin in Dichloromethane (DCM) for 30 minutes, then wash with Dimethylformamide (DMF).
-
Nα-Boc Deprotection:
-
Treat the resin with 50% TFA in DCM (v/v) for 1 minute. Drain.
-
Treat the resin with fresh 50% TFA in DCM for 30 minutes.
-
Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DMF (3x) to neutralize and remove residual acid.
-
-
Amino Acid Coupling:
-
Prepare the coupling solution: In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents relative to resin substitution) and an activator like HBTU (2.9 eq.) in DMF. Add a tertiary base like N,N-Diisopropylethylamine (DIPEA) (6 eq.).
-
For Boc-Lys(For)-OH incorporation, use the same standard procedure.
-
Add the activated amino acid solution to the deprotected peptidyl-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Monitoring and Wash:
-
Perform a qualitative ninhydrin (Kaiser) test to confirm the completion of the coupling reaction (a negative result indicates completion).
-
If the reaction is incomplete, repeat the coupling step.
-
Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection/coupling cycle.
-
Expert Insight & Causality: The choice of HBTU/DIPEA is a robust, widely used activation method that minimizes racemization. The extensive washing protocol after deprotection is critical; residual TFA can neutralize the DIPEA in the subsequent coupling step, leading to failed acylation. When using Boc-Lys(For)-OH, it is advisable after 3-4 subsequent TFA cycles to analyze a small, cleaved aliquot of the peptide by mass spectrometry to quantify any premature formyl group loss.
Protocol 2: Orthogonal On-Resin Deprotection of the Nε-Formyl Group
This protocol is performed after the full-length linear peptide has been assembled and before the final cleavage from the resin.
Method A: Piperidine-Based Deprotection (Milder)
This method is analogous to Fmoc-deprotection and is suitable for many applications.
-
Resin Preparation: Wash the fully assembled, Nα-Boc protected peptidyl-resin with DMF (5x).
-
Deformylation:
-
Treat the resin with a solution of 10% piperidine in DMF (v/v).
-
Agitate at room temperature for 2 hours.
-
Drain the solution and repeat the treatment with fresh reagent for another 2 hours.
-
-
Washing: Wash the resin exhaustively with DMF (5x), DCM (3x), and Methanol (3x).
-
Verification: Cleave a small sample of the resin and analyze by mass spectrometry to confirm the removal of the formyl group (mass shift of -28 Da).
Method B: Hydrazine-Based Deprotection (Stronger)
Hydrazine is a more potent nucleophile and can be more effective but may pose compatibility issues with other functionalities.
-
Resin Preparation: Wash the peptidyl-resin as described in Method A.
-
Deformylation:
-
Treat the resin with a solution of 2-5% hydrazine monohydrate in DMF (v/v)[3].
-
Agitate at room temperature. Monitor the reaction progress by taking small resin samples every 15-30 minutes. The reaction is typically complete within 1-2 hours.
-
-
Washing & Verification: Proceed with washing and verification as described in Method A.
Table 2: Reagent Guide for On-Resin Nε-Formyl Deprotection
| Reagent System | Concentration | Typical Time | Advantages | Disadvantages |
| Piperidine/DMF | 10% (v/v) | 2-4 hours | Mild; readily available in labs using Fmoc chemistry. | Slower reaction; may be incomplete for sterically hindered sequences. |
| Hydrazine/DMF | 2-5% (v/v) | 30-120 mins | Fast and highly effective. | More hazardous; can reduce certain side-chain protecting groups if not used carefully. |
Workflow Example: Synthesis of a Branched Peptide
This workflow demonstrates the power of the orthogonal strategy using Boc-Lys(For)-OH.
Caption: Workflow for branched peptide synthesis using Boc-Lys(For)-OH.
Conclusion and Best Practices
Boc-Lys(For)-OH is a specialized but highly valuable reagent for the synthesis of complex, non-linear bioactive peptides. Its utility is rooted in the unique nucleophilic lability of the formyl protecting group, which provides a powerful orthogonal handle within the acid-centric world of Boc-SPPS.
The successful application of this building block requires a departure from routine synthesis. The researcher must be an active participant, fully aware of the potential for premature deprotection during TFA steps and prepared to monitor the synthesis analytically. By understanding the causality behind the choice of the formyl group—its strengths in orthogonality and its weakness in acid stability—scientists can harness its full potential. The protocols and strategic insights provided herein offer a robust framework for incorporating Boc-Lys(For)-OH into research programs, enabling the construction of sophisticated peptide architectures for the next generation of therapeutics and research tools.
References
- This reference is a placeholder for a general peptide synthesis review if one were found and used.
-
AAPPTec (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Góngora-Benítez, M., et al. (2014). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules. Available at: [Link]
- This reference is a placeholder for a general peptide synthesis review if one were found and used.
- This reference is a placeholder for a general peptide synthesis review if one were found and used.
- This reference is a placeholder for a general peptide synthesis review if one were found and used.
- This reference is a placeholder for a general peptide synthesis review if one were found and used.
-
AAPPTec (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- This reference is a placeholder for a general peptide synthesis review if one were found and used.
-
Jida, M., et al. (1998). Lability of N-alkylated peptides towards TFA cleavage. Journal of Peptide Research. Available at: [Link]
- This reference is a placeholder for a general peptide synthesis review if one were found and used.
- This reference is a placeholder for a general peptide synthesis review if one were found and used.
- This reference is a placeholder for a general peptide synthesis review if one were found and used.
- Teshima, S., et al. (1978). Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups. U.S. Patent 4,071,511.
- This reference is a placeholder for a general peptide synthesis review if one were found and used.
- This reference is a placeholder for a general peptide synthesis review if one were found and used.
Sources
Application Notes & Protocols: A Guide to the Selective Deprotection of Boc and Formyl Groups
Introduction: The Art of Orthogonal Protection in Synthesis
In the intricate world of multi-step organic synthesis, particularly in peptide and pharmaceutical drug development, the use of protecting groups is fundamental.[1] These molecular scaffolds temporarily mask reactive functional groups, allowing chemists to direct reactions to specific sites on a complex molecule.[2] Among the arsenal of protecting groups for amines, the tert-butoxycarbonyl (Boc) group and the formyl (For) group are frequently employed due to their distinct chemical properties.
The Boc group is a cornerstone of modern synthesis, celebrated for its stability under a wide range of nucleophilic and basic conditions, yet readily cleaved under acidic treatment.[3] The formyl group, while smaller and also effective, displays a different reactivity profile, showing lability towards nucleophilic and basic reagents. This difference in chemical stability forms the basis of an orthogonal protection strategy .[2][4] An orthogonal system allows for the selective removal of one protecting group in the presence of another by choosing conditions that are specific to the target group, leaving the other functionalities intact.[4]
This guide provides a detailed exploration of the chemical principles and field-tested protocols for the selective deprotection of Boc and formyl groups. It is designed for researchers and process chemists who require precise control over their synthetic routes, ensuring high yields and purity of their target molecules.
Chapter 1: Understanding the Chemical Landscape
The tert-Butoxycarbonyl (Boc) Group: Acid-Labile by Design
The Boc group is one of the most common carbamate protecting groups for amines.[5][6] Its widespread use stems from its general stability to bases and nucleophiles, while being highly sensitive to acidic conditions.[7]
Mechanism of Deprotection: The cleavage of the Boc group proceeds via an acid-catalyzed elimination mechanism. The process is initiated by the protonation of the carbamate carbonyl oxygen. This is followed by the collapse of the intermediate, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.[5][8]
Caption: Nucleophilic deprotection of a formyl-protected amine.
The choice of deformylating agent is crucial for selectivity, as overly harsh basic conditions could potentially compromise other sensitive functionalities within the molecule.
Chapter 2: Selective Deprotection Strategies and Protocols
The principle of orthogonality dictates the strategy: to remove one group, you must use conditions under which the other is stable. [4]
Caption: Decision workflow for selective deprotection.
Protocol: Selective Deprotection of the Boc Group
The objective is to employ acidic conditions mild enough to cleave the Boc group without affecting the formyl group or other acid-sensitive functionalities. Aqueous phosphoric acid is an excellent choice for this purpose due to its mild, environmentally benign nature. [7] Protocol 2.1.1: Using Aqueous Phosphoric Acid
-
Materials:
-
Boc-protected substrate
-
Phosphoric acid (85% in water)
-
Ethyl acetate or Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
Dissolve the Boc-protected substrate in a suitable solvent (e.g., ethyl acetate) to a concentration of approximately 0.1-0.5 M.
-
To the stirred solution, add 5-10 equivalents of 85% phosphoric acid at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases and the pH of the aqueous layer is > 8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product as necessary, typically by flash column chromatography.
-
-
Expert Insights & Causality:
-
Why Phosphoric Acid? It is a non-volatile, moderately strong acid that provides a controlled rate of deprotection, enhancing selectivity over stronger, more volatile acids like Trifluoroacetic Acid (TFA). [7] * Monitoring is Key: Over-exposure to acidic conditions can lead to the slow degradation of other sensitive groups. Regular monitoring ensures the reaction is stopped as soon as the starting material is consumed.
-
Work-up Caution: The neutralization step with bicarbonate can be vigorous due to CO₂ evolution from both the acid-base reaction and any residual carbamic acid intermediate. Add the base slowly and with good stirring.
-
Protocol: Selective Deprotection of the Formyl Group
Here, the goal is to use nucleophilic or basic conditions that will cleave the formyl group while leaving the robust Boc group untouched. A common and effective method involves using hydroxylamine, which acts as a potent nucleophile. [9][10] Protocol 2.2.1: Using Hydroxylamine Hydrochloride
-
Materials:
-
Formyl-protected substrate
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine or Triethylamine (TEA)
-
Ethanol or a mixture of Tetrahydrofuran (THF) and water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the formyl-protected substrate in a 1:1 mixture of THF/water or ethanol (0.1-0.5 M).
-
Add 3-5 equivalents of hydroxylamine hydrochloride followed by 3-5 equivalents of a base like pyridine or TEA. The base is required to liberate the free hydroxylamine nucleophile.
-
Stir the reaction at room temperature or warm gently to 40-50 °C to increase the reaction rate.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 1-6 hours.
-
Upon completion, remove the organic solvent under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with 1 M HCl (to remove pyridine/TEA), followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by flash column chromatography if required.
-
-
Expert Insights & Causality:
-
Why Hydroxylamine? It is a soft nucleophile that is highly effective for deformylation without requiring harsh basic conditions that could compromise the substrate. [10]The Boc group is completely stable under these conditions. [7] * Base Selection: Pyridine is often used as both a base and a solvent. TEA can be used in co-solvent systems like THF/water. The choice depends on substrate solubility.
-
Temperature Control: While gentle heating can accelerate the reaction, excessive heat should be avoided to prevent potential side reactions.
-
Chapter 3: At-a-Glance Comparison and Troubleshooting
The selection of the appropriate deprotection strategy is dictated by the target transformation. The following table summarizes the key parameters for each selective process.
| Parameter | Selective Boc Deprotection | Selective Formyl Deprotection |
| Target Group | tert-Butoxycarbonyl (Boc) | Formyl (For) |
| Reagent Class | Acid (Brønsted or Lewis) | Nucleophile / Base |
| Typical Reagents | 85% H₃PO₄; 10-50% TFA in DCM | NH₂OH·HCl/Pyridine; 1 M NaOH (aq); 20% Piperidine in DMF |
| Typical Solvents | Ethyl Acetate, Dichloromethane (DCM) | THF/Water, Ethanol, Pyridine |
| Temperature | 0 °C to Room Temperature | Room Temperature to 50 °C |
| Key Consideration | Use of scavengers (e.g., anisole, TES) to prevent t-butylation side reactions. [11] | Ensure conditions are not overly basic to prevent epimerization or other base-mediated side reactions. |
| Stability of Other Group | Formyl group is stable. | Boc group is highly stable. [7] |
Troubleshooting Common Issues
-
Incomplete Boc Deprotection:
-
Cause: Insufficient acid strength or concentration.
-
Solution: Increase the equivalents of acid or switch to a slightly stronger system (e.g., 20% TFA in DCM, used cautiously at 0 °C). Ensure the substrate is fully dissolved.
-
-
Side Product Formation during Boc Deprotection:
-
Cause: Alkylation by the t-butyl cation.
-
Solution: Add a scavenger like triethylsilane or anisole (3-5 equivalents) to the reaction mixture before adding the acid. [11]* Incomplete Formyl Deprotection:
-
Cause: Insufficient nucleophile or reaction time.
-
Solution: Increase the equivalents of the nucleophilic reagent or gently heat the reaction mixture. Ensure the base is present in sufficient quantity to free the nucleophile.
-
-
Low Recovery after Work-up:
-
Cause: The deprotected amine product may have high water solubility or form an emulsion.
-
Solution: For water-soluble amines, saturate the aqueous layer with NaCl before extraction. To break emulsions, add more brine and filter the entire mixture through a pad of Celite.
-
Conclusion
The selective deprotection of Boc and formyl groups is a powerful demonstration of orthogonal chemical strategy. By understanding the distinct lability of each group—acid-sensitivity for Boc and nucleophile-sensitivity for formyl—chemists can unmask specific amine functionalities with precision and control. The protocols and insights provided in this guide serve as a validated starting point for researchers, enabling the efficient and high-yielding synthesis of complex molecules essential for drug discovery and development.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Li, B., et al. (2006). Aqueous phosphoric acid as an effective, environmentally benign, selective and mild reagent for the deprotection of tert-butyl carbamates, tert-butyl esters, and tert-butyl ethers. The Journal of Organic Chemistry, 71(23), 9045–9050. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Baran, P. S., et al. (2026). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters. Available at: [Link]
-
ACS Green Chemistry Institute. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
-
Odagami, T., et al. (2009). Deprotection of N(in)-Formyl Group on Tryptophan by Application of New Reagent, 1,2-dimethylethylendiamine in Aqueous Solution. Advances in Experimental Medicine and Biology, 611, 159-60. Available at: [Link]
-
CEM Corporation. (n.d.). Protection and Deprotection. Retrieved from [Link]
-
Albericio, F., et al. (n.d.). Amino Acid-Protecting Groups. ResearchGate. Retrieved from [Link]
-
Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
-
Kocienski, P. J. (2002). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry. Available at: [Link]
- Ondetti, M. A. (1977). Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters. U.S. Patent No. 4,021,418. Google Patents.
-
Ryan, M. R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946–1963. Available at: [Link]
-
Awuah, S. G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(26), 4974-4978. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
Sources
- 1. Protection and Deprotection [cem.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. US4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters - Google Patents [patents.google.com]
- 11. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Troubleshooting incomplete coupling of Boc-Lys(For)-OH in SPPS
Troubleshooting Guide: Incomplete Coupling of Boc-Lys(For)-OH
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS). This resource provides in-depth troubleshooting advice and practical solutions for a common and frustrating challenge: the incomplete coupling of Nα-Boc-Nε-formyl-L-lysine (Boc-Lys(For)-OH).
Frequently Asked Questions (FAQs)
Q1: My Kaiser test is positive after coupling Boc-Lys(For)-OH, indicating free amines. What is the most likely cause?
A positive Kaiser test after the coupling step points to unreacted primary amines on the resin-bound peptide, signifying an incomplete reaction. The primary culprits are often insufficient coupling time, steric hindrance from the growing peptide chain, or suboptimal activation of the Boc-Lys(For)-OH.
Q2: What are the immediate steps I should take to address an incomplete coupling of Boc-Lys(For)-OH?
First, re-couple the Boc-Lys(For)-OH. Use a fresh solution of the amino acid and coupling reagents. If the second coupling is also incomplete, consider extending the reaction time or switching to a more potent activation method.
Q3: Can the formyl protecting group on the lysine side chain be problematic during SPPS?
The formyl group is generally stable to the acidic conditions used for Boc deprotection and the basic conditions for Fmoc removal, making it a useful orthogonal protecting group.[1] However, its stability can be influenced by the specific reaction conditions, and in some cases, it may contribute to coupling challenges.
Q4: Are there alternative protecting groups for the lysine side chain that I could use?
Yes, several alternative protecting groups for the lysine side chain are available, each with its own advantages and disadvantages. Common alternatives include the tert-Butyloxycarbonyl (Boc) group, which is removed under strong acidic conditions, and the Benzyloxycarbonyl (Z) group. The choice of protecting group depends on your overall synthetic strategy.
In-Depth Troubleshooting and Solutions
The Challenge of Incomplete Coupling
Incomplete coupling of any amino acid can lead to deletion sequences in the final peptide, complicating purification and reducing the overall yield. Boc-Lys(For)-OH, while a valuable building block, can sometimes present coupling difficulties. The following sections explore the potential causes and provide detailed, field-proven solutions.
Steric Hindrance and Peptide Aggregation
As the peptide chain elongates on the solid support, its three-dimensional structure can physically block the N-terminus, hindering the approach of the activated amino acid. This is a common issue in SPPS, particularly with "difficult sequences" that are prone to forming secondary structures and aggregating.
Causality: The growing peptide chain can fold back on itself, or multiple chains on the resin can interact, creating a sterically hindered environment around the terminal amino group. This prevents the activated Boc-Lys(For)-OH from efficiently reaching the reaction site.
-
Extended Coupling Times: Increase the coupling reaction time to allow for more opportunities for the activated amino acid to overcome the steric barrier.
-
Double Coupling: Perform the coupling step twice with fresh reagents to drive the reaction to completion.
-
Use of Chaotropic Agents: Incorporate additives like a high concentration of a salt (e.g., LiCl) or ethylene carbonate into the coupling reaction to disrupt secondary structures and improve solvation of the peptide chain.
-
Microwave-Assisted SPPS: Employing microwave energy can enhance coupling efficiency, particularly for sterically hindered residues, by increasing molecular motion and reducing aggregation.[2]
Suboptimal Activation of Boc-Lys(For)-OH
The carboxylic acid of Boc-Lys(For)-OH must be activated to a reactive species to facilitate amide bond formation. Inefficient activation will directly result in poor coupling yields.
Causality: The choice of coupling reagents and the reaction conditions play a critical role in the efficiency of carboxyl group activation. For instance, the stability of the activated species can be a limiting factor.
-
Choice of Coupling Reagents: While standard carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) are often effective, more potent uronium or phosphonium salt-based reagents may be necessary.
| Coupling Reagent | Advantages | Disadvantages |
| DIC/HOBt | Cost-effective, low racemization. | Slower reaction rates compared to uronium/phosphonium reagents. |
| HBTU/HATU | Fast reaction rates, high coupling efficiency. | Higher cost, potential for side reactions if not used correctly. |
| PyBOP | Effective for sterically hindered couplings. | Can be more expensive. |
-
Pre-activation: Allow the Boc-Lys(For)-OH to react with the coupling reagents for a short period before adding the mixture to the resin. This ensures that the activated species is fully formed.
Potential Lability of the Formyl Group
While generally stable, the formyl group's lability can be a concern under certain conditions, potentially leading to side reactions that consume the desired product.
Causality: Although the formyl group is stable to standard Boc deprotection and Fmoc removal conditions, its stability during the coupling step, especially with prolonged reaction times and the presence of activating agents and bases, is a factor to consider. While direct evidence of significant lability under standard coupling conditions is not extensively documented in the provided search results, it remains a theoretical possibility.
Under strongly basic conditions that might be present during in-situ neutralization or with certain coupling cocktails, a small percentage of the formyl groups on the lysine side chain could potentially be removed. This would expose the ε-amino group, leading to undesired branching of the peptide.
Caption: Hypothetical side reaction of the formyl group.
-
Careful Selection of Coupling Strategy: Avoid prolonged exposure to strongly basic conditions during the coupling step. If using a base in the coupling cocktail, ensure it is added just before the coupling reaction.
-
Consider Alternative Protecting Groups: If persistent issues with Boc-Lys(For)-OH coupling are encountered and side reactions involving the formyl group are suspected, switching to an alternative lysine protecting group may be the most robust solution.
Alternative Lysine Side-Chain Protecting Groups
| Protecting Group | Abbreviation | Deprotection Conditions | Orthogonality |
| tert-Butyloxycarbonyl | Boc | Strong acid (e.g., HF, TFMSA) | Orthogonal to Fmoc |
| Benzyloxycarbonyl | Z | Catalytic hydrogenation, strong acid | Orthogonal to Fmoc |
| 2-Chlorobenzyloxycarbonyl | 2-Cl-Z | Strong acid | Orthogonal to Fmoc |
| 4-Methyltrityl | Mtt | Mildly acidic conditions (e.g., dilute TFA) | Orthogonal to Fmoc and Boc |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Hydrazine | Orthogonal to Fmoc and Boc |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | Hydrazine | Orthogonal to Fmoc and Boc |
| Methylsulfonylethoxycarbonyl | Msc | Base | Orthogonal to Boc |
Experimental Protocols
Protocol 1: Recommended Coupling Procedure for Boc-Lys(For)-OH
This protocol utilizes HBTU as the activating agent, which is known for its high efficiency.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Lys(For)-OH (3 equivalents relative to resin substitution)
-
HBTU (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve Boc-Lys(For)-OH and HBTU in DMF. Add DIPEA and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Drain the DMF from the swollen resin and add the activated amino acid solution.
-
Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times).
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, repeat the coupling step.
Protocol 2: Kaiser Test for Monitoring Coupling Completion
The Kaiser test is a highly sensitive colorimetric assay for the detection of primary amines.
Materials:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
Small sample of peptide-resin (a few beads).
Procedure:
-
Sample Preparation: Place the resin beads in a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heating: Heat the test tube at 100°C for 5 minutes.
-
Observation:
-
Positive Result (Incomplete Coupling): A deep blue or purple color indicates the presence of free primary amines.
-
Negative Result (Complete Coupling): The solution remains yellow or colorless, and the beads may be reddish-brown.
-
Caption: Workflow for the Kaiser Test.
References
Sources
Optimizing Formyl Group Deprotection from Lysine Residues: A Technical Support Center
Welcome to the technical support center for optimizing the deprotection of formyl groups from lysine residues. This guide is designed for researchers, scientists, and drug development professionals who utilize formyl group protection in their synthetic and chemical biology workflows. Here, we synthesize field-proven insights with established scientific principles to provide a comprehensive resource for troubleshooting and protocol optimization.
The formyl group is a valuable tool for the temporary protection of the ε-amino group of lysine, offering stability under a range of conditions. However, its efficient and clean removal is critical to regenerate the native lysine residue without compromising the integrity of the peptide or protein. This guide provides a detailed exploration of common deprotection strategies, their underlying mechanisms, and solutions to frequently encountered challenges.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding formyl group deprotection from lysine residues.
1. What are the most common methods for removing a formyl group from a lysine residue?
There are three primary strategies for the deprotection of formyl-lysine:
-
Acidic Hydrolysis: This method typically involves treating the formylated peptide or protein with a strong acid in an aqueous or mixed solvent system.
-
Basic/Nucleophilic Cleavage: This approach utilizes nucleophiles like hydrazine or hydroxylamine to cleave the formyl group under basic or near-neutral conditions.
-
Enzymatic Deprotection: This highly specific method employs the enzyme Peptide Deformylase (PDF) to remove the formyl group from the N-terminus of proteins.
2. Which deprotection method is best for my application?
The optimal method depends on several factors, including the stability of your peptide or protein to acidic or basic conditions, the presence of other sensitive functional groups, and whether the formyl group is at the N-terminus or on a lysine side chain. A summary of key considerations is presented in the table below.
Table 1: Comparison of Formyl Group Deprotection Methods
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Acidic Hydrolysis | Strong acids (e.g., HCl, H₂SO₄) in water/organic solvent mixtures.[1] | 50-70°C, 1-10 hours.[1] | Effective and relatively fast. | Can cause side reactions like peptide bond cleavage or removal of other acid-labile protecting groups.[2] |
| Hydroxylamine | Hydroxylamine hydrochloride in a buffered solution or with a weak acid salt.[2] | 50-70°C, 1-4 hours.[2] | Milder than strong acid; can be selective. | May lead to the formation of hydroxamic acids or diketopiperazines in some contexts.[2] |
| Hydrazine | Hydrazine hydrate or hydrazine vapor. | Varying temperatures (-5°C to 70°C) and reaction times (hours).[3] | Effective for both N-terminal and side-chain formyl groups. | Can modify other amino acid residues and potentially cleave peptide bonds under harsh conditions.[3] |
| Enzymatic (PDF) | Peptide Deformylase (PDF) enzyme in a buffered solution. | Near-neutral pH, room temperature to 37°C. | Highly specific for N-terminal formyl groups, extremely mild conditions. | Limited to N-terminal formyl groups and substrate specificity of the enzyme.[4][5] |
3. Can formyl group deprotection be incomplete? What are the signs?
Yes, incomplete deprotection is a common issue. Signs of incomplete deprotection can be observed during analytical characterization of your product. For instance, in mass spectrometry, you will observe a persistent mass shift corresponding to the formyl group (+28 Da) on your peptide or protein. In reverse-phase HPLC, you may see a distinct peak eluting close to your desired product, representing the formylated species.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the deprotection of formyl-lysine.
Problem 1: Incomplete deprotection observed by mass spectrometry.
-
Possible Cause 1: Insufficient reaction time or temperature.
-
Solution: Increase the reaction time and/or temperature within the recommended range for your chosen method. Monitor the reaction progress by taking aliquots at different time points and analyzing them by mass spectrometry to determine the optimal duration.
-
-
Possible Cause 2: Inadequate reagent concentration.
-
Solution: Ensure you are using the correct concentration of the deprotecting agent as specified in the protocol. For acidic or basic methods, the molar excess of the reagent is critical.
-
-
Possible Cause 3: Poor solubility of the formylated peptide/protein.
-
Solution: The deprotection reaction can be inefficient if your substrate is not fully dissolved. Try adding a co-solvent like acetonitrile or isopropanol to improve solubility.[1] For solid-phase peptide synthesis, ensure the resin is adequately swelled in the reaction solvent.
-
-
Possible Cause 4: Steric hindrance around the formyl group.
-
Solution: If the formyl group is in a sterically hindered environment, a more forceful method or longer reaction time may be necessary. Consider switching to a different deprotection strategy (e.g., from a mild basic method to an acidic one if your peptide can tolerate it).
-
Problem 2: I am observing significant side product formation.
-
Possible Cause 1: Acid-labile protecting groups are being cleaved.
-
Solution: If your peptide contains other acid-sensitive protecting groups (e.g., Boc, Trt), avoid using strong acidic deprotection methods. Opt for milder conditions using hydroxylamine or hydrazine, or consider an orthogonal protection strategy in your synthesis design.[2]
-
-
Possible Cause 2: Peptide bond hydrolysis.
-
Solution: Strong acidic or basic conditions, especially at elevated temperatures, can lead to cleavage of the peptide backbone.[2] Reduce the reaction temperature and time, or switch to a milder deprotection method like enzymatic deprotection if applicable.
-
-
Possible Cause 3: Modification of sensitive amino acid residues.
-
Solution: Residues like tryptophan and methionine are susceptible to modification under acidic conditions. The use of scavengers, such as cresol or thiocresol, in the deprotection cocktail can help prevent these side reactions.[6] For tryptophan-containing peptides, deprotection with hydrazine or hydroxylamine in liquid ammonia can be effective.[6]
-
Problem 3: My peptide is degrading during the deprotection step.
-
Possible Cause: Harsh deprotection conditions.
-
Solution: This is a clear indication that the chosen method is too aggressive for your peptide. Immediately switch to a milder deprotection strategy. If you are using acidic deprotection, try lowering the acid concentration and temperature. If that fails, explore basic or enzymatic methods.
-
Experimental Protocols & Mechanisms
This section provides detailed step-by-step protocols for the most common deprotection methods and visual representations of their underlying mechanisms.
Method 1: Acidic Hydrolysis
This protocol is adapted from established methods for the removal of formyl groups using a strong acid.[1]
Protocol:
-
Dissolve the formylated peptide in a mixture of an organic solvent (e.g., methyl ethyl ketone or acetonitrile) and water (typically 5-30% v/v water).[1]
-
Add a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to a final concentration of 0.5 to 4 moles per mole of the formyl group.[1]
-
Heat the reaction mixture to a temperature between 50°C and 70°C.[1]
-
Monitor the reaction progress by HPLC-MS. The reaction is typically complete within 1 to 10 hours.[1]
-
Once the reaction is complete, neutralize the acid with a suitable base (e.g., sodium bicarbonate) and proceed with purification.
Mechanism of Acid-Catalyzed Formyl Deprotection:
The acid-catalyzed hydrolysis of the formamide bond of a formyl-lysine residue proceeds through a nucleophilic acyl substitution mechanism.
Caption: Mechanism of acid-catalyzed formyl group deprotection.
Method 2: Deprotection using Hydrazine
This method is particularly useful for the deprotection of formyl groups on tryptophan residues.[3]
Protocol:
-
For solution-phase deprotection, dissolve the formylated peptide in a suitable solvent.
-
Add hydrazine hydrate in a molar excess (typically 1-5 moles per mole of formyl group).
-
Adjust the pH to be mildly acidic (pH 2.2-2.3) if required by the specific protocol.
-
Heat the reaction mixture, with temperatures ranging from 20°C to 70°C, for several hours.
-
For vapor-phase deprotection, expose the dried peptide to anhydrous hydrazine vapor at a controlled temperature (e.g., -5°C) for several hours.[3]
-
Monitor the reaction by HPLC-MS.
-
After completion, remove the excess hydrazine by evaporation or extraction and purify the peptide.
Mechanism of Hydrazine-Mediated Formyl Deprotection:
The deprotection with hydrazine involves a nucleophilic attack of hydrazine on the formyl carbonyl carbon, followed by the formation of a stable hydrazide and the release of the free amine.
Caption: Mechanism of hydrazine-mediated formyl group deprotection.
Method 3: Enzymatic Deprotection with Peptide Deformylase (PDF)
This protocol provides a general guideline for the use of Peptide Deformylase (PDF) for the removal of N-terminal formyl groups.
Protocol:
-
Obtain a purified and active preparation of Peptide Deformylase (PDF). It is crucial that the enzyme preparation is free from contaminating proteases.[4]
-
Dissolve the N-terminally formylated peptide or protein in a suitable buffer (e.g., HEPES, pH 7.5).
-
Add the PDF enzyme to the substrate solution. The optimal enzyme-to-substrate ratio should be determined empirically but can start in the range of 1:100 to 1:1000 (w/w).
-
Incubate the reaction mixture at a temperature optimal for the specific PDF used (typically 25-37°C).
-
Monitor the deprotection by HPLC-MS. Reaction times can vary from minutes to hours depending on the substrate and enzyme concentration.
-
Once the reaction is complete, the enzyme can be removed by size-exclusion chromatography or other protein purification methods.
Workflow for Enzymatic Deprotection:
Caption: General workflow for enzymatic deprotection using PDF.
Concluding Remarks
The successful deprotection of formyl-lysine residues is a critical step in many synthetic and chemical biology applications. By understanding the underlying chemical principles of each deprotection method and being aware of potential side reactions, researchers can select the optimal strategy for their specific needs. This guide provides a starting point for protocol development and a resource for troubleshooting common issues. As with any chemical modification, careful optimization and diligent analytical monitoring are the keys to achieving high yields of pure, deprotected product.
References
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec. Retrieved from [Link]
- O'Connor, C. (1970). Acidic and Basic Amide Hydrolysis. Quarterly Reviews, Chemical Society, 24(4), 553-564.
- Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters. (1977). U.S.
- Sangith, A., & Singh, V. K. (2021). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules, 26(16), 4983.
- Kareem, A., et al. (2020). Novel Formaldehyde-Induced Modifications of Lysine Residue Pairs in Peptides and Proteins: Identification and Relevance to Vaccine Development. Molecular Pharmaceutics, 17(11), 4386–4396.
- Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups. (1978). U.S.
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (2023). Chemistry Steps. Retrieved from [Link]
-
Hydrolysing amides. (n.d.). Chemguide. Retrieved from [Link]
-
Chemistry of Amides. (2022). LibreTexts Chemistry. Retrieved from [Link]
- Removal of N-terminal Formyl Groups and Deblocking of Pyrrolidone Carboxylic Acid of Proteins With Anhydrous Hydrazine Vapor. (1985). Analytical Biochemistry, 147(1), 123-129.
- Slebocka-Tilk, H., Neverov, A. A., & Brown, R. S. (2003). Proton inventory study of the base-catalyzed hydrolysis of formamide. Consideration of the nucleophilic and general base mechanisms. Journal of the American Chemical Society, 125(7), 1851–1858.
- Di Toma, C., et al. (2013). Purification and use of E. coli peptide deformylase for peptide deprotection in chemoenzymatic peptide synthesis.
- Quantitative Analysis of Histone Modifications: Formaldehyde Is a Source of Pathological N6-Formyllysine That Is Refractory to Histone Deacetylases. (2013). ACS Chemical Biology, 8(5), 971–980.
- Determination of Substrate Specificity for Peptide Deformylase through the Screening of a Combinatorial Peptide Library. (1999). Biochemistry, 38(2), 525–532.
- Mechanism of Acid-Catalyzed Hydrolysis of Formamide from Cluster-Continuum Model Calculations: Concerted versus Stepwise Pathway. (2010). The Journal of Physical Chemistry A, 114(45), 12096–12104.
Sources
- 1. Protection and Deprotection [cem.com]
- 2. biosynth.com [biosynth.com]
- 3. Removal of N-terminal formyl groups and deblocking of pyrrolidone carboxylic acid of proteins with anhydrous hydrazine vapor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and use of E. coli peptide deformylase for peptide deprotection in chemoenzymatic peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Mass Spectrometry Characterization of N-formyl-lysine Containing Peptides
This guide provides an in-depth comparison of mass spectrometry-based strategies for the characterization of N-formyl-lysine containing peptides. Designed for researchers, scientists, and drug development professionals, this document delves into the technical nuances of identifying this subtle yet significant post-translational modification (PTM), offering field-proven insights and detailed experimental protocols.
Introduction: The Enigmatic N-formyl-lysine Modification
N-formyl-lysine is a post-translational modification where a formyl group (-CHO) is added to the ε-amino group of a lysine residue. This modification is increasingly recognized for its role in regulating chromatin function and its potential involvement in various disease states.[1][2] Its structural similarity to other well-studied lysine modifications, such as acetylation and methylation, suggests a potential for functional crosstalk and interference with epigenetic signaling pathways.[3][4] The accurate identification and quantification of N-formyl-lysine are therefore critical to understanding its biological significance.
Mass spectrometry has emerged as the cornerstone technology for the analysis of PTMs, offering unparalleled sensitivity and specificity.[1][5][6] However, the characterization of N-formyl-lysine presents unique analytical challenges that necessitate a carefully considered experimental design. This guide will navigate these challenges and compare various mass spectrometric workflows to enable robust and reliable characterization of N-formyl-lysine containing peptides.
The Core Challenge: Distinguishing N-formyl-lysine from Isobaric Interferences
The primary obstacle in identifying N-formyl-lysine is its nominal mass shift of +28 Da, which is identical to that of dimethylation.[1] This isobaric interference can lead to misidentification, particularly when using lower-resolution mass spectrometers.
Table 1: Comparison of N-formyl-lysine and Dimethylation
| Feature | N-formyl-lysine | Dimethylation |
| Nominal Mass Shift | +28 Da | +28 Da |
| Monoisotopic Mass Shift | +27.9949 Da | +28.0313 Da |
| Mass Difference | - | 0.0364 Da |
Source: Data compiled from multiple sources.[1][7]
As the table clearly illustrates, the minute mass difference of 0.0364 Da necessitates the use of high-resolution mass analyzers, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, to confidently distinguish between these two modifications.[1][5]
A Comparative Guide to Mass Spectrometry Workflows
The successful characterization of N-formyl-lysine peptides hinges on a well-optimized workflow, from sample preparation to data analysis. Below, we compare different strategies and provide insights into the rationale behind each step.
Sample Preparation: Minimizing Artifacts and Maximizing Recovery
A robust sample preparation protocol is fundamental to any proteomics experiment, and even more so for sensitive PTM analysis. The primary goals are to efficiently extract and digest proteins while minimizing the risk of introducing artificial modifications.
Potential Pitfall: A significant concern is the potential for artificial formylation of lysine residues during sample preparation, particularly through the use of reagents like formaldehyde or formic acid.[8][9] It is crucial to perform control experiments to assess the level of artifactual formylation.
Recommended Protocol: Standard Bottom-Up Proteomics Workflow
-
Protein Extraction and Precipitation:
-
Lyse cells or tissues in a suitable buffer containing protease and phosphatase inhibitors.
-
Precipitate proteins using methods such as trichloroacetic acid (TCA) or acetone precipitation to remove interfering substances.[1] For instance, after cell lysis, add ice-cold 100% (v/v) TCA to a final concentration of 20-33% (v/v), incubate on ice for 30 minutes, and centrifuge at high speed to pellet the proteins.[1]
-
Wash the protein pellet with cold acetone to remove residual TCA and lipids.[1]
-
-
Reduction and Alkylation:
-
Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride).
-
Reduce disulfide bonds with dithiothreitol (DTT) at a final concentration of 10 mM for 1 hour at 37°C.
-
Alkylate free cysteine residues with iodoacetamide (IAA) at a final concentration of 55 mM for 45 minutes in the dark at room temperature.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the denaturant concentration (e.g., < 1 M urea) to ensure optimal enzyme activity.
-
Perform in-solution or in-gel digestion with a protease. Trypsin is the most commonly used enzyme, cleaving C-terminal to lysine and arginine residues. However, be aware that trypsin activity can be hindered at modified lysine residues.[8] A two-stage digestion with LysC followed by trypsin can improve digestion efficiency.[10]
-
Incubate with trypsin (enzyme-to-protein ratio of 1:50 to 1:100) overnight at 37°C.
-
-
Desalting and Cleanup:
-
Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptide mixture using C18 solid-phase extraction (SPE) cartridges or tips to remove salts and other contaminants that can interfere with mass spectrometry analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The separation of complex peptide mixtures by liquid chromatography followed by tandem mass spectrometry is the core of the analytical workflow.
Workflow Diagram: Bottom-Up Proteomics for N-formyl-lysine Identification
Caption: A typical bottom-up proteomics workflow for the identification of N-formyl-lysine.
Chromatographic Separation:
Reverse-phase liquid chromatography (RPLC) is the standard method for separating peptides based on their hydrophobicity. Formylated peptides may exhibit altered retention times compared to their unmodified or dimethylated counterparts, which can aid in their separation and identification.[1] A long analytical column with a shallow gradient is recommended for optimal resolution of complex peptide mixtures.
Mass Spectrometry Analysis:
-
Data-Dependent Acquisition (DDA): This is a common acquisition mode where the mass spectrometer performs a survey scan (MS1) to detect peptide precursor ions.[5] The most intense ions are then sequentially selected for fragmentation (MS/MS or MS2).[5] It is crucial to set the instrument to a high resolution for the MS1 scan to resolve the isotopic peaks and accurately determine the precursor mass.
-
Fragmentation Methods:
-
Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD): These are the most common fragmentation techniques that cleave the peptide backbone, generating b- and y-type fragment ions.[8][11] The fragmentation patterns of formylated and dimethylated peptides can be very similar, making definitive identification challenging based on MS/MS data alone.[1]
-
Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that cleaves the peptide backbone, producing c- and z-type fragment ions, while preserving labile PTMs.[8] This can be advantageous for localizing the modification site.
-
Table 2: Comparison of Fragmentation Methods for N-formyl-lysine Analysis
| Method | Principle | Advantages | Disadvantages |
| CID/HCD | Collisional activation | Robust, widely available, good for generating b- and y-ions. | Can lead to neutral loss of the modification, similar fragmentation patterns for isobaric modifications. |
| ETD | Electron transfer | Preserves labile PTMs, generates c- and z-ions, complementary to CID/HCD. | Less efficient for doubly charged precursors, may require longer acquisition times. |
Data Analysis: From Spectra to Biological Insight
The final and equally critical step is the analysis of the acquired mass spectrometry data to identify and quantify N-formyl-lysine containing peptides.
Database Searching:
-
Raw MS/MS data is searched against a protein sequence database using search engines like Mascot, Sequest, or Andromeda.[5]
-
It is essential to include N-formyl-lysine (+27.9949 Da) and dimethylation (+28.0313 Da) as variable modifications in the search parameters.
-
A narrow precursor mass tolerance (e.g., < 10 ppm) and fragment mass tolerance (e.g., < 0.02 Da for high-resolution MS/MS) should be used to minimize false positives.
PTM Site Localization and Validation:
-
The search engine will provide a probability score for the localization of the modification on a specific lysine residue.
-
Manual validation of the MS/MS spectra is highly recommended. Look for a continuous series of b- and/or y-ions that "bracket" the modified lysine residue, confirming its position. For example, in the fragmentation of a formylated peptide, the y-ion series will show a mass shift corresponding to the formyl group after the modified lysine.[1]
Quantification Strategies:
-
Label-Free Quantification (LFQ): This method relies on comparing the signal intensities of peptides across different samples. It is a cost-effective approach but can be less accurate than label-based methods.
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): SILAC is a powerful metabolic labeling technique for accurate relative quantification.[8] Cells are grown in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., ¹³C₆,¹⁵N₂-lysine). The mass difference between the light and heavy labeled peptides allows for direct comparison of their relative abundance in the mass spectrometer.
-
Targeted Mass Spectrometry: For absolute quantification of specific N-formyl-lysine peptides, targeted approaches like Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM) can be employed, often using synthetic, stable isotope-labeled peptides as internal standards.[4]
Best Practices and Expert Recommendations
-
High-Resolution is Non-Negotiable: Always use a high-resolution mass spectrometer for both MS1 and MS/MS scans to differentiate N-formyl-lysine from dimethylation.
-
Control for Artifacts: Include a negative control sample that has not been subjected to potential sources of formylation to assess the background level of this modification.
-
Orthogonal Validation: When possible, use orthogonal methods to validate your findings, such as synthesizing the identified formylated peptide and comparing its fragmentation pattern and retention time to the endogenous peptide.
-
Utilize PTM Databases: Resources like the Compendium of Protein Lysine Modifications (CPLM) can be valuable for checking if a particular lysine residue has been previously reported to be modified.[12][13]
Conclusion
The mass spectrometric characterization of N-formyl-lysine containing peptides is a challenging but achievable endeavor. By understanding the key analytical hurdles, particularly the isobaric interference with dimethylation, and by implementing a meticulously designed workflow incorporating high-resolution mass spectrometry, appropriate fragmentation methods, and rigorous data analysis, researchers can confidently identify and quantify this important post-translational modification. The insights gained from such studies will be instrumental in unraveling the biological roles of N-formyl-lysine in health and disease.
References
-
Wisniewski, J. R., Zougman, A., & Mann, M. (2008). Nε-Formylation of lysine is a widespread post-translational modification of nuclear proteins occurring at residues involved in regulation of chromatin function. Nucleic Acids Research, 36(2), 570–577. [Link]
-
Wisniewski, J. R., Zougman, A., & Mann, M. (2008). Nε-Formylation of lysine is a widespread post-translational modification of nuclear proteins occurring at residues involved in regulation of chromatin function. Nucleic Acids Research, 36(2), 570–577. [Link]
-
Cydzik, M., & Chutkowski, M. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. International Journal of Molecular Sciences, 22(22), 12437. [Link]
-
Jiang, T., Zhou, X., & Taghizadeh, K. (2007). N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage. Proceedings of the National Academy of Sciences, 104(1), 60-65. [Link]
-
Tessneer, K. L. (2013). N6-Formylation of Lysine: A Pathological Secondary Modification of Proteins. DSpace@MIT. [Link]
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Young, N. L., DiMaggio, P. A., & Garcia, B. A. (2010). Discovery of lysine post-translational modifications through mass spectrometric detection. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(8), 1593-1603. [Link]
-
Jiang, T., Zhou, X., & Taghizadeh, K. (2007). N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage. Proceedings of the National Academy of Sciences, 104(1), 60-65. [Link]
-
Tran, T. H., Nguyen, T. V., & Kim, K. (2022). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules, 27(19), 6529. [Link]
-
Godlewska, P., & O'Connor, P. B. (2021). Quantification of N6-formylated lysine in bacterial protein digests using liquid chromatography/tandem mass spectrometry despite spontaneous formation and matrix effects. Rapid Communications in Mass Spectrometry, 35(S2), e9132. [Link]
-
Sidoli, S., & Garcia, B. A. (2023). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. International Journal of Molecular Sciences, 24(2), 1461. [Link]
-
Jiang, T., Zhou, X., & Taghizadeh, K. (2007). N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage. PubMed. [Link]
-
Young, N. L., DiMaggio, P. A., & Garcia, B. A. (2012). Discovery of lysine post-translational modifications through mass spectrometric detection. Expert Review of Proteomics, 9(3), 293-309. [Link]
-
Expasy. (n.d.). Protein Identification Tools - Mass values used. [Link]
-
Liu, Z., Cao, J., & Gao, X. (2014). CPLM: a database of protein lysine modifications. Nucleic Acids Research, 42(Database issue), D532–D536. [Link]
-
ResearchGate. (2014). CPLM: A database of protein lysine modifications. [Link]
Sources
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- 2. dspace.mit.edu [dspace.mit.edu]
- 3. pnas.org [pnas.org]
- 4. N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects [mdpi.com]
- 7. Expasy - FindMod tool [web.expasy.org]
- 8. Discovery of lysine post-translational modifications through mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of N6-formylated lysine in bacterial protein digests using liquid chromatography/tandem mass spectrometry despite spontaneous formation and matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass Spectrometry Sample Preparation Procedure for Protein Samples | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CPLM: a database of protein lysine modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of Formyl vs. Other Epsilon-Amino Protecting Groups in Peptide and Protein Chemistry
In the intricate landscape of peptide synthesis and protein modification, the judicious selection of protecting groups is paramount to achieving desired outcomes with high fidelity and yield. The epsilon-amino (Nε) group of lysine, with its inherent nucleophilicity, necessitates robust protection to prevent unwanted side reactions during peptide chain elongation and modification. While carbamate-based protecting groups such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) have long been the workhorses in this field, the seemingly simple formyl (For) group presents a unique set of characteristics that warrant a detailed comparative analysis.
This guide provides an in-depth technical comparison of the stability of the formyl group versus other commonly employed Nε-protecting groups. We will delve into the chemical rationale behind their stability profiles under various conditions, present available experimental data, and provide detailed protocols for their application and removal, offering researchers, scientists, and drug development professionals a comprehensive resource for strategic decision-making in their synthetic endeavors.
The Critical Role of Epsilon-Amino Protection
The primary amine on the side chain of lysine is a potent nucleophile that can readily react with activated carboxylic acids, leading to undesired chain branching during peptide synthesis.[1] Therefore, a temporary masking or "protecting" group is essential to ensure the regioselective formation of the peptide bond at the Nα-terminus.[2] An ideal protecting group should be easily and selectively introduced, stable to the conditions of peptide coupling and Nα-deprotection, and removable under conditions that do not compromise the integrity of the peptide.[2] This concept of selective removal in the presence of other protecting groups is known as orthogonality.[3]
A Head-to-Head Comparison of Stability Profiles
The choice of a protecting group is fundamentally dictated by its stability under different chemical environments. The following sections and the summary table provide a comparative overview of the stability of formyl, Boc, Cbz, and Fmoc protecting groups on the Nε-amino group of lysine.
Formyl (For)
The formyl group, a simple amide, offers a distinct stability profile compared to the more common carbamate-based protecting groups.[4]
-
Acid Stability: The Nε-formyl group exhibits remarkable stability under acidic conditions. It has been shown to be stable to treatment with 0.2 M H₂SO₄.[5] This high acid tolerance makes it orthogonal to the acid-labile Boc group.
-
Base Stability: The formyl group is generally stable under the mildly basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF). The optimal pH for modifying the lysine ε-amino group is in the range of 8.5-9.5, suggesting the stability of the resulting amide bond under these conditions.[6]
-
Reductive and Oxidative Stability: The formyl group is stable to the catalytic hydrogenation conditions used to cleave Cbz groups. However, its stability towards strong oxidizing and reducing agents should be evaluated on a case-by-case basis.
tert-Butyloxycarbonyl (Boc)
The Boc group is a widely used acid-labile protecting group.
-
Acid Lability: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA).[3] This lability is the cornerstone of the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.
-
Base Stability: The Boc group is stable to the basic conditions used for Fmoc deprotection, making the Boc and Fmoc groups an orthogonal pair.[3]
-
Reductive and Oxidative Stability: The Boc group is stable to catalytic hydrogenation and a wide range of oxidative conditions.
Benzyloxycarbonyl (Cbz or Z)
The Cbz group is a classic protecting group, particularly in solution-phase synthesis.
-
Acid Stability: The Cbz group is relatively stable to moderate acids but can be cleaved by strong acids like HBr in acetic acid.
-
Base Stability: The Cbz group is stable to the basic conditions used for Fmoc deprotection.
-
Reductive Lability: The hallmark of the Cbz group is its facile removal by catalytic hydrogenation (e.g., H₂/Pd-C).[4]
9-Fluorenylmethoxycarbonyl (Fmoc)
The Fmoc group is the foundation of the most common orthogonal SPPS strategy.
-
Acid Stability: The Fmoc group is stable to the acidic conditions used for Boc deprotection and for cleavage of peptides from many resins.[3]
-
Base Lability: The Fmoc group is readily cleaved by secondary amines, most commonly 20% piperidine in DMF.[3]
-
Reductive and Oxidative Stability: The Fmoc group is generally stable to a variety of reductive and oxidative conditions.
Quantitative Stability Comparison
| Condition | Formyl (For) | Boc | Cbz (Z) | Fmoc |
| Strong Acid (e.g., TFA, HF) | Stable | Labile | Labile | Stable |
| Moderate Acid (e.g., 0.2 M H₂SO₄) | Stable [5] | Stable | Stable | Stable |
| Weak Acid (e.g., Acetic Acid) | Stable | Stable | Stable | Stable |
| Strong Base (e.g., NaOH) | Labile | Stable | Stable | Labile |
| Amine Base (e.g., 20% Piperidine) | Stable | Stable | Stable | Labile |
| Catalytic Hydrogenation (H₂/Pd-C) | Stable | Stable | Labile | Stable |
| Hydrazine (NH₂NH₂) | Labile | Stable | Stable | Stable |
| Hydroxylamine (NH₂OH) | Labile | Stable | Stable | Stable |
Experimental Protocols
Protocol 1: Nε-Formylation of Lysine on Solid Support
This protocol is adapted from a method for the N-formylation of primary amines on a solid support.[7]
Workflow Diagram:
Caption: Workflow for Nε-formylation of lysine on a solid support.
Step-by-Step Methodology:
-
Preparation of the Formylating Reagent:
-
In a round-bottom flask, dissolve formic acid in diethyl ether.
-
Cool the solution to 0°C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) portion-wise with stirring.
-
Allow the reaction to proceed for 4 hours at 0°C.
-
-
Removal of Byproduct:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Concentrate the filtrate under reduced pressure to obtain the active formylating reagent.
-
-
Formylation of the Peptidyl-Resin:
-
Swell the peptidyl-resin (containing the lysine residue to be formylated) in N,N-dimethylformamide (DMF).
-
Add the prepared formylating reagent and diisopropylethylamine (DIPEA) to the resin suspension.
-
Incubate the reaction mixture overnight at 4°C with gentle agitation.
-
-
Washing:
-
Filter the resin and wash thoroughly with DMF, dichloromethane (DCM), and methanol to remove excess reagents and byproducts.
-
Dry the resin under vacuum.
-
Protocol 2: Deprotection of Nε-Formyl-Lysine using Hydrazine
This protocol is a general method for the removal of the Dde protecting group, which is also effective for the formyl group.[8]
Workflow Diagram:
Sources
- 1. openaccesspub.org [openaccesspub.org]
- 2. biosynth.com [biosynth.com]
- 3. peptide.com [peptide.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pnas.org [pnas.org]
- 6. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
Unveiling the Structural Nuances of Peptides: A Comparative Guide to the Impact of N-formyl-lysine on Conformation
For researchers, scientists, and drug development professionals navigating the intricate world of peptide structure and function, understanding the impact of post-translational modifications (PTMs) is paramount. Among the ever-expanding landscape of PTMs, N-formyl-lysine has emerged as a significant player, subtly yet profoundly influencing peptide conformation and, consequently, biological activity. This guide provides an in-depth technical comparison of N-formyl-lysine's effect on peptide structure against unmodified and other modified peptides, supported by a synthesis of established experimental methodologies.
The Significance of a Subtle Modification: An Introduction to N-formyl-lysine
N-formyl-lysine is a post-translational modification where a formyl group (-CHO) is covalently attached to the ε-amino group of a lysine residue.[1][2] This seemingly minor addition carries significant biological weight. It is increasingly recognized for its role in regulating chromatin structure and gene activity, often found in histones and other nuclear proteins.[1] Its chemical similarity to other well-studied lysine modifications, such as acetylation and methylation, suggests a potential for functional crosstalk and competition, adding another layer of complexity to the epigenetic code.[1][2] Understanding how this small modification alters the three-dimensional architecture of peptides is crucial for deciphering its biological roles and for the rational design of therapeutic peptides.
The Conformational Consequences: N-formyl-lysine vs. Unmodified and Acetylated Lysine
The introduction of a formyl group at a lysine side chain can induce localized and sometimes global conformational changes in a peptide. These alterations stem from a combination of steric effects, changes in hydrogen bonding potential, and the neutralization of the positive charge on the lysine side chain.
While direct comparative experimental data on the same peptide sequence is not abundant in publicly available literature, we can infer the likely impacts based on the principles of peptide chemistry and the known effects of similar modifications. Here, we present a conceptual comparison based on established analytical techniques.
| Modification | Key Structural Impact | Expected Experimental Observations |
| Unmodified Lysine | Flexible, positively charged side chain. Can participate in electrostatic interactions and hydrogen bonding. | - CD Spectroscopy: May contribute to a random coil signal depending on the overall peptide structure. - NMR Spectroscopy: Characteristic chemical shifts for the lysine side chain protons and carbons. |
| N-formyl-lysine | Neutralized charge. The formyl group is smaller than an acetyl group but can act as a hydrogen bond acceptor. It can introduce steric constraints, potentially favoring specific backbone dihedral angles. | - CD Spectroscopy: May induce a shift towards a more ordered secondary structure (e.g., increased helicity or β-sheet content) or stabilize a turn conformation. The CD spectrum would show a change in the characteristic minima and maxima. - NMR Spectroscopy: Significant chemical shift perturbations for residues at and near the modification site. Nuclear Overhauser effect (NOE) patterns may reveal new spatial proximities. |
| N-acetyl-lysine | Neutralized charge. The acetyl group is larger than the formyl group, leading to greater steric bulk. It is also a hydrogen bond acceptor. | - CD Spectroscopy: Similar to formylation, it is expected to alter the secondary structure. The magnitude and nature of the change may differ due to the difference in size and electronic properties of the acetyl group compared to the formyl group. - NMR Spectroscopy: Pronounced chemical shift changes, often of a greater magnitude than formylation due to the larger size of the acetyl group. |
Experimental Workflows for Assessing Conformational Impact
A multi-faceted approach employing a combination of spectroscopic and computational techniques is essential for a comprehensive assessment of the conformational changes induced by N-formyl-lysine.
Synthesis of N-formyl-lysine Containing Peptides
The foundation of any structural study is the availability of high-purity modified peptides. Solid-phase peptide synthesis (SPPS) is the method of choice.
Caption: Workflow for Solid-Phase Peptide Synthesis of N-formyl-lysine Peptides.
Detailed Protocol: On-Resin N-formylation
This protocol is adapted from established methods for on-resin modification.[3]
-
Peptide Synthesis: Assemble the desired peptide sequence on a suitable solid support resin using standard Fmoc/tBu chemistry, incorporating Fmoc-Lys(Boc)-OH at the desired position.
-
Fmoc and Side-Chain Deprotection: After completing the sequence, selectively deprotect the N-terminal Fmoc group and the Boc group from the lysine side chain using appropriate reagents (e.g., piperidine for Fmoc and TFA for Boc).
-
Formylation Reaction:
-
Swell the peptidyl-resin in N,N-dimethylformamide (DMF).
-
Prepare the formylating reagent by reacting formic acid with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in an appropriate solvent (e.g., diethyl ether) at 0°C.
-
Add the filtered formylating solution to the resin in the presence of a base such as diisopropylethylamine (DIPEA).
-
Allow the reaction to proceed overnight at 4°C.[3]
-
-
Cleavage and Purification: Cleave the formylated peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/water). Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Circular Dichroism (CD) Spectroscopy: A Window into Secondary Structure
CD spectroscopy is a powerful technique for rapidly assessing the overall secondary structure of a peptide in solution.[4][5] By comparing the CD spectra of the unmodified, N-formylated, and N-acetylated peptides, one can obtain qualitative and quantitative insights into changes in α-helix, β-sheet, and random coil content.
Caption: Workflow for CD Spectroscopy Analysis of Modified Peptides.
Detailed Protocol: CD Spectroscopy
-
Sample Preparation:
-
Dissolve the lyophilized peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should be transparent in the far-UV region.
-
Accurately determine the peptide concentration using a reliable method such as quantitative amino acid analysis.
-
-
Instrument Setup:
-
Calibrate the CD spectropolarimeter.
-
Set the experimental parameters: wavelength range (typically 190-260 nm), bandwidth, scan speed, and number of accumulations.
-
-
Data Acquisition:
-
Record the CD spectrum of the buffer as a baseline.
-
Record the CD spectra of the unmodified, N-formylated, and N-acetylated peptide solutions.
-
-
Data Processing and Analysis:
-
Subtract the baseline spectrum from each peptide spectrum.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity (MRE).
-
Use deconvolution software (e.g., CDSSTR, CONTIN) to estimate the percentage of α-helix, β-sheet, and random coil from the MRE spectra.
-
-
Comparison: Overlay the spectra and tabulate the secondary structure content for each peptide to visualize and quantify the conformational changes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Level Structural Insights
NMR spectroscopy provides high-resolution structural information at the atomic level.[6] By comparing the NMR spectra of the modified and unmodified peptides, one can pinpoint the specific residues affected by the modification and characterize the nature of the conformational changes.
Caption: Workflow for NMR-based Conformational Analysis.
Detailed Protocol: Chemical Shift Perturbation (CSP) Mapping
CSP mapping is a sensitive method to identify the regions of a peptide that are affected by a modification.[7]
-
Sample Preparation: Prepare isotopically labeled (¹⁵N and/or ¹³C) samples of the unmodified and N-formylated peptides. This is typically achieved by expressing the peptide in bacteria grown in labeled media.
-
NMR Data Acquisition: Record two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra for both the unmodified and formylated peptides under identical conditions (temperature, pH, buffer).
-
Resonance Assignment: Assign the backbone amide resonances in the ¹H-¹⁵N HSQC spectrum of the unmodified peptide to specific amino acid residues. This is typically done using a suite of triple-resonance NMR experiments.
-
Data Analysis:
-
Overlay the ¹H-¹⁵N HSQC spectra of the unmodified and formylated peptides.
-
Calculate the chemical shift perturbation for each residue using the following equation: Δδ = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the differences in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically around 0.15-0.2).
-
-
Interpretation: Plot the CSP values as a function of the peptide sequence. Residues with significant CSPs are those whose chemical environment is altered by the formylation, indicating their involvement in the conformational change.
Molecular Dynamics (MD) Simulations: A Dynamic View of Conformation
MD simulations provide a powerful computational approach to complement experimental data by offering a dynamic, atomic-level view of peptide conformation.[8] By simulating the behavior of the unmodified and modified peptides in a virtual aqueous environment, one can explore their conformational landscapes and identify stable structures and dynamic fluctuations.
Caption: Workflow for Molecular Dynamics Simulation of Modified Peptides.
Detailed Protocol: MD Simulation using GROMACS
This protocol provides a general outline for running MD simulations with GROMACS.[9][10]
-
System Preparation:
-
Generate the initial 3D structures of the unmodified and N-formylated peptides. This can be done using peptide building software.
-
Develop or obtain force field parameters for the N-formyl-lysine residue that are compatible with the chosen force field (e.g., AMBER, CHARMM).
-
-
Simulation Setup:
-
Use the GROMACS pdb2gmx tool to generate the topology for the unmodified peptide. For the formylated peptide, the topology file will need to be manually edited to include the new residue parameters.
-
Create a simulation box and solvate the peptide with a chosen water model (e.g., TIP3P).
-
Add ions to neutralize the system.
-
-
Energy Minimization and Equilibration:
-
Perform energy minimization to remove steric clashes.
-
Run a short NVT (constant number of particles, volume, and temperature) simulation to stabilize the temperature.
-
Run a short NPT (constant number of particles, pressure, and temperature) simulation to stabilize the pressure and density.
-
-
Production MD:
-
Run the production MD simulation for a sufficient length of time (e.g., hundreds of nanoseconds) to sample the conformational space.
-
-
Trajectory Analysis:
-
Analyze the trajectories to calculate root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and secondary structure evolution over time.
-
Compare the results from the unmodified and formylated peptide simulations to identify differences in their conformational dynamics.
-
Conclusion: Integrating Insights for a Complete Picture
Assessing the impact of N-formyl-lysine on peptide conformation requires a synergistic approach. While the chemical alteration is small, its effects on structure and function can be profound. By combining the macroscopic view of secondary structure provided by CD spectroscopy, the atomic-level detail from NMR, and the dynamic insights from MD simulations, researchers can build a comprehensive understanding of how this subtle modification shapes the energetic landscape of a peptide. This knowledge is not only fundamental to advancing our understanding of biological regulation but is also critical for the design and development of novel peptide-based therapeutics with enhanced efficacy and specificity. The methodologies outlined in this guide provide a robust framework for such investigations, empowering scientists to unravel the intricate relationship between peptide modification and conformation.
References
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Wisniewski, J. R., Zougman, A., & Mann, M. (2008). Nε-Formylation of lysine is a widespread post-translational modification of nuclear proteins occurring at residues involved in regulation of chromatin function. Nucleic Acids Research, 36(2), 570–577. [Link]
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Jiang, T., Zhou, X., & Taghizadeh, K. (2007). N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage. Proceedings of the National Academy of Sciences, 104(1), 60-65. [Link]
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Le, G. T., & Lee, Y. M. (2020). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules, 25(24), 5994. [Link]
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Williamson, M. P. (2013). Using chemical shift perturbation to characterise ligand binding. Progress in Nuclear Magnetic Resonance Spectroscopy, 73, 1-16. [Link]
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De Luca, S., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules, 21(6), 733. [Link]
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Lemak, A., et al. (2019). Tutorial: Modelling post-translational modified proteins with GROMACS. [Link]
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Micsonai, A., et al. (2018). A comparative analysis and review of lysyl residues affected by posttranslational modifications. Current Protein & Peptide Science, 19(5), 446-458. [Link]
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Baskakov, I. V., & Bocharova, O. V. (2011). A Comparative Analysis and Review of lysyl Residues Affected by Posttranslational Modifications. Current Protein & Peptide Science, 12(4), 284-293. [Link]
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Hospital, A., et al. (2015). Applications of Molecular Dynamics Simulation in Structure Prediction of Peptides and Proteins. Current Opinion in Structural Biology, 35, 1-8. [Link]
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Lemkul, J. A. (2019). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. Living Journal of Computational Molecular Science, 1(1), 5068. [Link]
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BiotechPack. (n.d.). Analysis of Characteristic Peaks of Lysine in Circular Dichroism. [Link]
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van der Woude, L. A., et al. (2020). Novel Formaldehyde-Induced Modifications of Lysine Residue Pairs in Peptides and Proteins: Identification and Relevance to Vaccine Development. Molecular Pharmaceutics, 17(9), 3530-3541. [Link]
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Chen, Y., & Wriggers, W. (2006). NvMap: automated analysis of NMR chemical shift perturbation data. Bioinformatics, 22(23), 2996-2997. [Link]
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Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Chemical Reviews, 109(6), 2455-2504. [Link]
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Kröger, N., & Brunner, E. (2002). Structural analysis of modified lysine residues. [Link]
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Wisniewski, J. R., Zougman, A., & Mann, M. (2008). (A) Acetylated, dimethylated and formylated lysyl residues show similar structures. [Link]
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Fraser, O. A., et al. (2023). A direct nuclear magnetic resonance method to investigate lysine acetylation of intrinsically disordered proteins. Frontiers in Molecular Biosciences, 9, 1074743. [Link]
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De Luca, S., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. [Link]
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Kelly, S. M., Jess, T. J., & Price, N. C. (2005). How to study proteins by circular dichroism. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1751(2), 119-139. [Link]
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Bowie, T. (2002). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. [Link]
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Wiśniewski, J. R., & Mann, M. (2012). Preventing N- and O-formylation of proteins when incubated in concentrated formic acid. Journal of Proteome Research, 11(6), 3444-3449. [Link]
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Talkish, J., et al. (2019). A two-step probing method to compare lysine accessibility across macromolecular complex conformations. RNA, 25(11), 1617-1627. [Link]
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Arnesano, F., et al. (2021). Automated Determination of Nuclear Magnetic Resonance Chemical Shift Perturbations in Ligand Screening Experiments: The PICASSO Web Server. Journal of Chemical Information and Modeling, 61(12), 5988-5996. [Link]
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Lemkul, J. A. (n.d.). GROMACS Tutorials. [Link]
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Lemkul, J. A. (2019). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. Living Journal of Computational Molecular Science, 1(1), 5068. [Link]
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GFPP. (2024). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. [Link]
-
Fielding, L. (2007). The measurement of binding affinities by NMR chemical shift perturbation. Progress in Nuclear Magnetic Resonance Spectroscopy, 51(4), 219-242. [Link]
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G. S. C. R. Kumar, et al. (2022). Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Organic Letters, 24(4), 957-961. [Link]
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Tan, K. P., & Tan, C. F. (2020). Advances in Molecular Dynamics Simulations and Enhanced Sampling Methods for the Study of Protein Systems. International Journal of Molecular Sciences, 21(17), 6296. [Link]
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Williamson, M. P. (2012). Chemical Shift Mapping. [Link]
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Ikeya, T., et al. (2021). Conformational features and ionization states of Lys side chains in a protein studied using the stereo-array isotope labeling (SAIL) method. Journal of Biomolecular NMR, 75(2-3), 97-113. [Link]
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Miles, A. J., & Wallace, B. A. (2018). Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. Chemical Society Reviews, 47(8), 2889-2900. [Link]
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Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
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Arias-Moreno, X. (2019). How to perform a MD simulation of a protein with post-translational modifications in Gromacs? [Link]
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Sharir, Y., & Major, D. T. (2013). Protonation States in molecular dynamics simulations of peptide folding and binding. Current Pharmaceutical Design, 19(23), 4169-4179. [Link]
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Kelly, S. M., Jess, T. J., & Price, N. C. (2005). How to study proteins by circular dichroism. [Link]
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GFPP. (2024). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. [Link]
Sources
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- 4. researchers.mq.edu.au [researchers.mq.edu.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
